molecular formula C8H14N2O B1653326 9-Amino-5-azaspiro[3.5]nonan-6-one CAS No. 1803603-81-7

9-Amino-5-azaspiro[3.5]nonan-6-one

Cat. No.: B1653326
CAS No.: 1803603-81-7
M. Wt: 154.21
InChI Key: XKJCZOVDARJKFM-UHFFFAOYSA-N
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Description

9-Amino-5-azaspiro[3.5]nonan-6-one (CAS 1803603-81-7) is a high-value spirocyclic building block with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . This compound features a piperidine core, which is a prominent heterocyclic structure in medicinal chemistry, found in a significant number of FDA-approved drugs . The spirocyclic scaffold, incorporating a cyclobutane ring, is increasingly leveraged in drug design for its ability to improve physicochemical properties, reduce conformational flexibility, and access novel chemical space by engaging with unique binding sites on biological targets . This makes it a crucial intermediate for structure-guided design programs, such as the development of potent spirocyclic inhibitors for viral proteases like SARS-CoV-2 3CLpro . As a primary amine, this compound is readily amenable to further synthetic modification, allowing researchers to explore structure-activity relationships and optimize lead compounds. 9-Amino-5-azaspiro[3.5]nonan-6-one is supplied with a minimum purity of 95% and is intended for Research and Development use only. It is not intended for diagnostic or therapeutic use in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-amino-5-azaspiro[3.5]nonan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14N2O/c9-6-2-3-7(11)10-8(6)4-1-5-8/h6H,1-5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJCZOVDARJKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CCC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901289783
Record name 5-Azaspiro[3.5]nonan-6-one, 9-amino-
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Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803603-81-7
Record name 5-Azaspiro[3.5]nonan-6-one, 9-amino-
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Record name 5-Azaspiro[3.5]nonan-6-one, 9-amino-
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Record name 9-amino-5-azaspiro[3.5]nonan-6-one
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Foundational & Exploratory

An In-depth Technical Guide to 9-Amino-5-azaspiro[3.5]nonan-6-one: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spirocyclic scaffold is a cornerstone of modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced pharmacological properties. Among these, the azaspiro[3.5]nonane framework has garnered considerable attention for its presence in a variety of biologically active compounds. This guide provides a comprehensive overview of 9-Amino-5-azaspiro[3.5]nonan-6-one, a member of this promising class of molecules. Due to the limited publicly available data on this specific compound, this document leverages information on structurally related analogues and general principles of organic synthesis and medicinal chemistry to present a prospective analysis of its basic properties, a plausible synthetic route, and its potential biological significance.

Introduction: The Significance of the Azaspiro[3.5]nonane Scaffold

Spirocycles, characterized by two rings sharing a single carbon atom, have emerged as a valuable motif in drug discovery. Their inherent rigidity and three-dimensionality provide a means to escape the "flatland" of traditional aromatic compounds, often leading to improved target selectivity, metabolic stability, and cell permeability. The azaspiro[3.5]nonane core, which features a cyclohexane ring fused to a nitrogen-containing ring, is of particular interest due to its conformational constraints and the ability to project substituents into distinct vectors of chemical space. This can facilitate optimal interactions with biological targets.[1]

Derivatives of the azaspiro[3.5]nonane scaffold have been reported to exhibit a wide range of biological activities, including analgesic properties and the inhibition of challenging drug targets like the oncogenic protein KRAS G12C.[2][3] This underscores the potential of this structural class in the development of novel therapeutics.

Physicochemical Properties of 9-Amino-5-azaspiro[3.5]nonan-6-one

PropertyValueSource
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol
IUPAC Name 9-amino-5-azaspiro[3.5]nonan-6-one
SMILES C1CC2(C1)C(CCC(=O)N2)N
InChI InChI=1S/C8H14N2O/c9-6-2-3-7(11)10-8(6)4-1-5-8/h6H,1-5,9H2,(H,10,11)
CAS Number 2248336-26-5

Note: Further physicochemical properties such as melting point, boiling point, solubility, and pKa would require experimental determination.

Proposed Synthesis of 9-Amino-5-azaspiro[3.5]nonan-6-one

A specific, validated synthesis for 9-Amino-5-azaspiro[3.5]nonan-6-one has not been reported in the peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on established methodologies for the construction of spiro-γ-lactams. A potential strategy involves a multi-step sequence culminating in a key cyclization reaction.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the γ-lactam ring, suggesting a precursor containing both an amine and an ester functionality, which can undergo intramolecular cyclization.

G Target 9-Amino-5-azaspiro[3.5]nonan-6-one Precursor1 Cyclohexane-1,1-dicarboxylic acid derivative Target->Precursor1 Lactam formation Precursor2 Diaminopropane derivative Target->Precursor2 Amine incorporation

Caption: Retrosynthetic analysis of 9-Amino-5-azaspiro[3.5]nonan-6-one.

Proposed Synthetic Protocol

A potential synthetic route could commence from cyclohexane-1,1-dicarboxylic acid.

Step 1: Synthesis of a suitable diester

  • Cyclohexane-1,1-dicarboxylic acid is esterified, for example, by refluxing in methanol with a catalytic amount of sulfuric acid to yield dimethyl cyclohexane-1,1-dicarboxylate.

  • The reaction mixture is neutralized, and the product is extracted with an organic solvent.

  • The solvent is removed under reduced pressure, and the diester is purified by distillation or chromatography.

Step 2: Selective reduction and functional group manipulation

  • One of the ester groups of the diester is selectively reduced to a hydroxymethyl group using a suitable reducing agent like sodium borohydride.

  • The resulting hydroxy ester is then converted to an amino methyl ester through a two-step process: tosylation of the alcohol followed by nucleophilic substitution with an azide, and subsequent reduction of the azide to the primary amine.

Step 3: Introduction of the second nitrogen atom and cyclization

  • The amino methyl ester is reacted with a protected amino acid, for instance, Boc-glycine, using standard peptide coupling reagents (e.g., HATU, DIPEA) to form an amide bond.

  • The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • The resulting amino amide undergoes spontaneous or base-catalyzed intramolecular cyclization to form the desired 9-Amino-5-azaspiro[3.5]nonan-6-one.

Step 4: Purification and Characterization

  • The final product is purified using column chromatography or recrystallization.

  • The structure and purity are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G Start Cyclohexane-1,1-dicarboxylic acid Step1 Esterification Start->Step1 Intermediate1 Dimethyl cyclohexane-1,1-dicarboxylate Step1->Intermediate1 Step2 Selective Reduction & Amination Intermediate1->Step2 Intermediate2 Amino methyl cyclohexane derivative Step2->Intermediate2 Step3 Amide Coupling & Deprotection Intermediate2->Step3 Intermediate3 Linear Amide Precursor Step3->Intermediate3 Step4 Intramolecular Cyclization Intermediate3->Step4 Final 9-Amino-5-azaspiro[3.5]nonan-6-one Step4->Final

Caption: Proposed workflow for the synthesis of 9-Amino-5-azaspiro[3.5]nonan-6-one.

Potential Biological Activity and Therapeutic Applications

While the biological activity of 9-Amino-5-azaspiro[3.5]nonan-6-one has not been reported, the broader class of azaspiro[3.5]nonane derivatives has shown promise in several therapeutic areas.

Analgesic Activity

Certain N-substituted 2-azaspiro[3.5]nonan-3-one derivatives have demonstrated significant antinociceptive (analgesic) activity in preclinical models.[2] The rigid spirocyclic core is believed to correctly orient the pharmacophoric groups for effective interaction with their biological targets, which may include opioid or other pain-related receptors.

KRAS G12C Inhibition

Derivatives of 2,7-diazaspiro[3.5]nonane have been identified as potent covalent inhibitors of KRAS G12C, a key oncogenic protein in several types of cancer.[3] These compounds typically feature a reactive "warhead" that forms a covalent bond with the cysteine residue of the mutated KRAS protein. The spirocyclic scaffold plays a crucial role in positioning this warhead within the binding pocket.

G cluster_0 KRAS Signaling Pathway RTK Receptor Tyrosine Kinase SOS1 SOS1 RTK->SOS1 KRAS_GDP KRAS-GDP (inactive) SOS1->KRAS_GDP KRAS_GTP KRAS-GTP (active) KRAS_GDP->KRAS_GTP GTP binding RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Azaspiro[3.5]nonane Derivative Inhibitor->KRAS_GTP Inhibition

Caption: Potential inhibition of the KRAS signaling pathway by an azaspiro[3.5]nonane derivative.

GPR119 Agonism

Novel 7-azaspiro[3.5]nonane derivatives have been developed as potent agonists of G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[4] Agonism of GPR119 stimulates glucose-dependent insulin secretion.

Given these precedents, 9-Amino-5-azaspiro[3.5]nonan-6-one and its derivatives represent an interesting scaffold for further investigation in these and other therapeutic areas. The presence of a primary amino group provides a convenient handle for further chemical modification and the exploration of structure-activity relationships.

Future Directions and Conclusion

9-Amino-5-azaspiro[3.5]nonan-6-one is a structurally intriguing molecule belonging to a class of compounds with demonstrated biological relevance. Although specific data for this compound is currently lacking, this guide provides a framework for its synthesis and potential applications based on the broader knowledge of azaspiro[3.5]nonane chemistry. The development of a robust synthetic route and the subsequent biological evaluation of this compound and its derivatives could lead to the discovery of novel therapeutic agents. The unique three-dimensional nature of the spirocyclic core, combined with the functional handles for further derivatization, makes 9-Amino-5-azaspiro[3.5]nonan-6-one a compelling target for researchers in medicinal chemistry and drug discovery.

References

  • PubChem. 9-amino-5-azaspiro[3.5]nonan-6-one. [Link]

  • PubMed. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. [Link]

  • PubMed. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. [Link]

Sources

Structural Elucidation of 9-Amino-5-azaspiro[3.5]nonan-6-one: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm shift in modern medicinal chemistry from planar, sp²-hybridized aromatic systems toward three-dimensional, sp³-rich architectures has elevated the importance of spirocyclic scaffolds 1. By projecting functional groups across orthogonal planes, these molecules offer enhanced target specificity and improved physicochemical properties.

This whitepaper provides an in-depth technical framework for the structural elucidation of 9-Amino-5-azaspiro[3.5]nonan-6-one (CAS: 1803603-81-7). Featuring a cyclobutane ring spiro-fused to a valerolactam core, this rigidified diamine/lactam vector presents unique analytical challenges. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the causality of experimental design and establishing a self-validating analytical workflow.

Physicochemical Profiling

Before initiating spectroscopic analysis, it is critical to define the molecule's theoretical parameters. These values dictate solvent selection, ionization modes for mass spectrometry, and expected spectral features 2.

PropertyValueAnalytical Significance
Chemical Name 9-Amino-5-azaspiro[3.5]nonan-6-oneDefines the spiro[3.5]nonane core with a lactam and primary amine.
CAS Registry Number 1803603-81-7Unique identifier for database cross-referencing.
Molecular Formula C₈H₁₄N₂ODictates the exact mass target for HRMS validation.
Molecular Weight 154.21 g/mol Standard mass reference for low-resolution MS.
Monoisotopic Mass 154.1106 DaTarget for high-resolution ESI-TOF-MS ([M+H]⁺ = 155.1184).
Hydrogen Bond Donors 2 (Primary amine -NH₂)Influences ¹H NMR exchangeable proton signals in protic solvents.
Hydrogen Bond Acceptors 2 (Carbonyl O, Amine N)Dictates solvent interactions and crystallization behavior.

Structural Elucidation: A Self-Validating Protocol

The structural assignment of highly constrained, proton-deficient spiro centers requires a multi-tiered approach 3. Each step in the following protocol is designed to validate the hypothesis generated by the preceding step.

Phase 1: High-Resolution Mass Spectrometry (HRMS)
  • Objective: Confirm the exact monoisotopic mass and molecular formula.

  • Methodology: Dissolve 1 mg of the analyte in LC-MS grade methanol. Inject into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer operating in positive ion mode.

  • Causality: We utilize ESI-TOF because the primary amine at the C9 position readily protonates, yielding a robust [M+H]⁺ ion. The exact mass measurement (target m/z 155.1184) restricts the possible elemental compositions to C₈H₁₄N₂O, definitively ruling out isobaric impurities that could confound downstream NMR analysis.

Phase 2: 1D NMR Profiling (¹H and ¹³C)
  • Objective: Identify primary functional groups and verify the carbon count.

  • Methodology: Dissolve 15 mg of the compound in 600 µL of DMSO-d₆. Acquire ¹H (400 MHz) and ¹³C{¹H} (100 MHz) spectra.

  • Causality: DMSO-d₆ is deliberately chosen over CDCl₃ to prevent the exchangeable amine (-NH₂) and lactam (-NH) protons from broadening into the baseline, allowing their direct observation. The ¹³C spectrum must resolve exactly 8 distinct resonances. The presence of a downfield carbonyl peak (~170 ppm) and a characteristic quaternary spiro carbon (~40-50 ppm) validates the foundational skeleton.

Phase 3: 2D NMR Connectivity Mapping
  • Objective: Unambiguously map the spiro linkage and functional group positions.

  • Methodology: Acquire COSY, HSQC, and HMBC spectra using standard pulse sequences.

  • Causality: 1D NMR cannot prove that the cyclobutane and lactam rings are fused at C4. This requires Heteronuclear Multiple Bond Correlation (HMBC). By observing long-range heteronuclear couplings (³JCH) from the cyclobutane protons to the spiro carbon (C4), and simultaneously from the C9 proton (alpha to the amine) to the same C4 carbon, we create a self-validating proof of the spirocyclic junction.

Phase 4: Single-Crystal X-Ray Diffraction (SCXRD)
  • Objective: Determine the absolute 3D conformation.

  • Methodology: Dissolve the compound in a minimal amount of hot ethanol and allow slow evaporation at room temperature to yield suitable single crystals. Mount a crystal on a diffractometer equipped with a Mo Kα radiation source.

  • Causality: While NMR provides topological connectivity, spirocycles possess unique 3D orthogonal ring geometries. SCXRD provides the definitive spatial arrangement, confirming the perpendicular orientation of the cyclobutane ring relative to the lactam plane.

Visualizing the Analytical Workflows

The following diagrams map the logical progression of the structural elucidation process.

ElucidationWorkflow N1 Sample Preparation (High Purity >95%) N2 HRMS (ESI-TOF) Exact Mass & Formula N1->N2 N3 1D NMR (1H, 13C) Functional Group ID N2->N3 N4 2D NMR (COSY, HMBC) Spiro Connectivity N3->N4 N5 SCXRD 3D Conformation N4->N5 N6 Validated Structure: 9-Amino-5-azaspiro[3.5]nonan-6-one N5->N6

Fig 1: Self-validating structural elucidation workflow for spirocyclic scaffolds.

NMRLogic N1 1H-1H COSY (Vicinal Protons) N4 Cyclobutane Spin System N1->N4 N5 Lactam Spin System N1->N5 N2 1H-13C HSQC (Direct C-H Bonds) N2->N4 N2->N5 N3 1H-13C HMBC (Long-Range C-H) N6 Spiro Quaternary Carbon (C4) N3->N6 N4->N6 3JCH Cross-Ring N5->N6 3JCH Cross-Ring N7 Validated Spirocyclic Topology N6->N7

Fig 2: Logic map of 2D NMR experiments validating the spirocyclic junction.

Conclusion

The structural elucidation of 9-Amino-5-azaspiro[3.5]nonan-6-one serves as a masterclass in modern analytical chemistry. By systematically applying HRMS for compositional verification, 1D/2D NMR for topological mapping, and SCXRD for spatial confirmation, researchers can confidently validate the integrity of complex spirocyclic building blocks. As the pharmaceutical industry continues to explore complex 3D chemical space, mastering these self-validating analytical protocols remains indispensable.

References

  • The use of spirocyclic scaffolds in drug discovery - PubMed / Bioorganic & Medicinal Chemistry Letters -
  • Computational methods for NMR and MS for structure elucid
  • 9-amino-5-azaspiro[3.5]nonan-6-one - PubChemLite -

Sources

An In-depth Technical Guide to the Synthesis of Novel 8-Azaspiro[3.5]nonan-6-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The exploration of three-dimensional chemical space is a paramount objective in modern drug discovery, aimed at improving the potency, selectivity, and pharmacokinetic profiles of therapeutic candidates. Spirocyclic scaffolds, particularly azaspirocycles, have emerged as a privileged motif, offering a rigid, complex, and synthetically accessible framework. This guide provides a comprehensive technical overview of the synthesis of 8-azaspiro[3.5]nonan-6-one, a versatile core for the development of novel derivatives. We will delve into the strategic considerations behind a robust synthetic pathway, centered around the classical Dieckmann condensation, and explore subsequent derivatization strategies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their programs.

Introduction: The Azaspiro[3.5]nonane Scaffold in Modern Drug Discovery

The paradigm of "escaping from flatland" has catalyzed a shift in medicinal chemistry towards molecules with greater three-dimensionality (sp³-richness). Planar, aromatic systems, while historically prevalent, often suffer from metabolic liabilities and suboptimal physicochemical properties. Spirocycles, which feature two rings joined by a single common atom, introduce defined exit vectors in three-dimensional space, providing a rigid conformational constraint that can enhance binding affinity to biological targets and improve properties like solubility and metabolic stability.

The 8-azaspiro[3.5]nonane framework, which combines a piperidine ring with a cyclopentane ring, is of particular interest. The embedded piperidine moiety is a common feature in numerous FDA-approved drugs, and the spirocyclic nature of this scaffold can be considered a bioisosteric replacement for more flexible or planar piperidine derivatives. The ketone at the 6-position and the secondary amine at the 8-position serve as versatile synthetic handles, allowing for extensive derivatization to explore structure-activity relationships (SAR).

Retrosynthetic Analysis and Strategic Considerations

A robust and scalable synthesis is critical for the practical application of any chemical scaffold. For the 8-azaspiro[3.5]nonan-6-one core, a logical retrosynthetic analysis points towards an intramolecular cyclization of a linear precursor. The most powerful and well-established method for forming a five- or six-membered cyclic β-keto ester is the Dieckmann condensation , an intramolecular variant of the Claisen condensation.[1][2]

This strategy involves disconnecting the C5-C6 bond of the target ketone, revealing a key piperidine-4,4-diacetic acid ester precursor. This precursor contains the necessary carbon framework and functional groups to undergo base-mediated intramolecular cyclization.

G cluster_main Retrosynthetic Analysis target 8-Azaspiro[3.5]nonan-6-one Core d1 C5-C6 Disconnection (Dieckmann Condensation) target->d1 precursor Piperidine-4,4-diacetic Acid Ester Precursor d1->precursor d2 Double Michael Addition precursor->d2 start Primary Amine (e.g., Benzylamine) + Diethyl Acrylate d2->start

Caption: Retrosynthetic pathway for 8-azaspiro[3.5]nonan-6-one.

This approach is advantageous because the starting materials—a primary amine and an acrylate derivative—are readily available and inexpensive. Furthermore, the key cyclization step is a named reaction with a well-understood mechanism and predictable outcomes.[3][4]

Core Synthesis: A Proposed Pathway to 8-Azaspiro[3.5]nonan-6-one

The forward synthesis involves three main stages: construction of the diester precursor, the key Dieckmann cyclization, and subsequent decarboxylation to yield the target ketone. For illustrative purposes, we will use benzylamine as the starting primary amine to provide a common N-benzyl protecting group.

G cluster_workflow Forward Synthesis Workflow start Benzylamine + 2x Diethyl Acrylate step1_op Michael Addition start->step1_op intermediate1 Diethyl 2,2'-(benzylazanediyl)dipropanoate step1_op->intermediate1 step2_op Dieckmann Condensation (e.g., NaH, Toluene) intermediate1->step2_op intermediate2 Cyclic β-Keto Ester step2_op->intermediate2 step3_op Hydrolysis & Decarboxylation (e.g., aq. HCl, heat) intermediate2->step3_op product 8-Benzyl-8-azaspiro[3.5]nonan-6-one step3_op->product

Caption: Proposed forward synthesis of the N-benzyl protected core.

Step 1: Synthesis of the Diester Precursor

The synthesis begins with a double Michael addition. A primary amine, such as benzylamine, is reacted with two equivalents of an acrylate ester (e.g., methyl or ethyl acrylate). This reaction typically proceeds without a catalyst, although it can be heated to ensure completion. The product is the N,N-disubstituted diester, which is the direct precursor for cyclization.[5][6]

Step 2: Dieckmann Condensation

This is the key ring-forming step. The diester is treated with a strong, non-nucleophilic base to effect an intramolecular cyclization.[7]

  • Choice of Base: Sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (t-BuOK) are commonly used.[4] NaH is often preferred as it results in the formation of hydrogen gas, which is easily removed, driving the reaction forward.

  • Mechanism: The base deprotonates the α-carbon of one of the ester side chains, generating an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other ester chain. This forms a five-membered ring and eliminates an alkoxide leaving group, resulting in a cyclic β-keto ester.[1]

  • Solvent: Anhydrous aprotic solvents like toluene or tetrahydrofuran (THF) are ideal to prevent quenching of the base and enolate.[4]

Step 3: Hydrolysis and Decarboxylation

The resulting β-keto ester is typically not isolated but is directly subjected to acidic hydrolysis and decarboxylation. Heating the reaction mixture with a strong acid, such as aqueous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), simultaneously hydrolyzes the ester to a carboxylic acid and promotes the loss of CO₂ from the β-keto acid intermediate. This reliably yields the desired 8-benzyl-8-azaspiro[3.5]nonan-6-one.[5]

Detailed Experimental Protocol: Synthesis of 8-Benzyl-8-azaspiro[3.5]nonan-6-one

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • Benzylamine

  • Methyl acrylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Toluene

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Synthesis of Methyl 3,3'-(benzylazanediyl)dipropanoate: To a round-bottom flask, add benzylamine (1 equiv.). Cool the flask in an ice bath and add methyl acrylate (2.2 equiv.) dropwise with stirring. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours. The reaction can be monitored by TLC. Upon completion, the excess methyl acrylate can be removed under reduced pressure to yield the crude diester, which can often be used in the next step without further purification.

  • Dieckmann Condensation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous toluene. Add sodium hydride (2.5 equiv., 60% dispersion) portion-wise. Heat the suspension to reflux. To this, add a solution of the crude diester from step 1 in anhydrous toluene dropwise over 1-2 hours.

    • Causality: The slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas. Refluxing ensures the reaction goes to completion.

    • Continue refluxing for an additional 4-6 hours after the addition is complete. The formation of a thick precipitate indicates the sodium salt of the β-keto ester has formed.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture to 0°C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of water, followed by concentrated HCl until the mixture is strongly acidic (pH ~1).

    • Self-Validation: The vigorous evolution of CO₂ gas upon acidification and heating is a clear indicator that the decarboxylation is proceeding.

    • Heat the biphasic mixture to reflux and stir vigorously for 4-8 hours, or until TLC/LCMS analysis shows the disappearance of the β-keto ester intermediate.

  • Work-up and Purification: Cool the mixture to room temperature. Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3x). Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 8-benzyl-8-azaspiro[3.5]nonan-6-one.

Derivatization Strategies for Novel Analogues

The 8-azaspiro[3.5]nonan-6-one core offers two primary points for diversification: the piperidine nitrogen and the ketone carbonyl.

G cluster_derivatization Key Derivatization Pathways core 8-Azaspiro[3.5]nonan-6-one (after N-deprotection) node_n N-Functionalization core->node_n node_co C=O Functionalization core->node_co reductive_amination Reductive Amination (R-CHO, NaBH(OAc)3) node_n->reductive_amination acylation Acylation / Sulfonylation (R-COCl / R-SO2Cl) node_n->acylation alkylation Alkylation (R-X, Base) node_n->alkylation reductive_amination_co Reductive Amination (R-NH2, NaBH(OAc)3) node_co->reductive_amination_co wittig Wittig Reaction (Ph3P=CHR) node_co->wittig reduction Reduction to Alcohol (NaBH4) node_co->reduction

Caption: Diversification points on the azaspiro[3.5]nonan-6-one scaffold.

N-Functionalization

The N-benzyl group can be readily removed via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the parent secondary amine. This free amine is a nucleophile that can be functionalized through several standard methods:

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) to install a wide variety of alkyl substituents.

  • Acylation and Sulfonylation: Reaction with acid chlorides, sulfonyl chlorides, or isocyanates to form amides, sulfonamides, and ureas, respectively.

  • Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be used to attach aryl or heteroaryl groups directly to the nitrogen.

Carbonyl Functionalization

The ketone at the C-6 position provides another handle for diversification:

  • Reductive Amination: The ketone can be converted into an amine by reacting it with a primary or secondary amine and a reducing agent, introducing a new substituent at the 6-position.

  • Wittig Reaction: The carbonyl can be converted to an exocyclic double bond, which can serve as a handle for further chemistry (e.g., hydrogenation, epoxidation).

  • Grignard/Organolithium Addition: Addition of organometallic reagents will generate tertiary alcohols, introducing new carbon substituents at a new stereocenter.

Data Summary

The following table provides a template for summarizing data for a series of synthesized derivatives, which is essential for building a clear SAR profile.

Compound IDR¹ (at N-8)R² (at C-6)Yield (%)MethodKey ¹H NMR Signal (ppm)
I-1 Benzyl=O78Dieckmann3.65 (s, 2H, -CH₂Ph)
I-2 H=O95H₂, Pd/C3.10 (m, 4H)
I-3 4-Fluorobenzyl=O85Red. Amination3.62 (s, 2H, -CH₂Ar)
I-4 Benzoyl=O92Acylation7.40 (m, 5H, Ar-H)

Conclusion and Future Outlook

The 8-azaspiro[3.5]nonan-6-one scaffold represents a valuable and highly versatile building block for medicinal chemistry. The synthetic route detailed herein, utilizing a classical Dieckmann condensation, is robust, scalable, and relies on readily available starting materials. The dual functional handles at the nitrogen and carbonyl positions allow for extensive and systematic exploration of the surrounding chemical space. The inherent three-dimensionality and rigidity of this spirocyclic system make its derivatives promising candidates for engaging with complex biological targets, offering a clear path to "escape from flatland" and develop novel therapeutics with improved pharmacological properties.

References

  • Dieckmann, W. (1894). Zur Kenntniss der Ringbildung. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103. [Link]

  • Davis, B. R., & Garrett, P. J. (1991). The Dieckmann Condensation. In Comprehensive Organic Synthesis (Vol. 2, pp. 795-863). Elsevier. [Link]

  • Purechemistry. (2023). Dieckmann condensation. Purechemistry.net. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Reaction). Organic Reactions, 15, 1-203. [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Defense Technical Information Center. [Link]

Sources

The Strategic Integration of 9-Amino-5-azaspiro[3.5]nonan-6-one in Modern Medicinal Chemistry: A Technical Guide to Biological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The paradigm of modern drug discovery has fundamentally shifted away from planar, sp²-hybridized aromatic scaffolds toward complex, three-dimensional architectures. This transition, widely recognized as the "escape from flatland" , correlates higher fractions of sp³ carbons ( Fsp3​ ) with improved clinical success rates, enhanced solubility, and reduced off-target promiscuity.

Within this structural evolution, 9-Amino-5-azaspiro[3.5]nonan-6-one has emerged as a highly versatile, stereochemically rich building block. Featuring a rigid spiro[3.5]nonane core, a hydrogen-bonding lactam motif, and a primary amine vector, this compound serves as an ideal fragment for interrogating complex biological targets. This whitepaper provides an in-depth technical analysis of the predicted biological activity space for this scaffold and outlines self-validating experimental workflows for its pharmacological profiling.

Physicochemical Profiling & Pharmacophore Mapping

The biological utility of 9-Amino-5-azaspiro[3.5]nonan-6-one is dictated by its inherent physicochemical properties. The spirocyclic junction imposes a strict conformational restriction, projecting the primary amine and the lactam carbonyl into distinct, predictable vectors.

  • The Primary Amine: With a predicted pKa of ~9.5, the amine is protonated at physiological pH. This serves as a classic pharmacophore for anchoring into the acidic residues (e.g., Aspartate) of aminergic G Protein-Coupled Receptors (GPCRs).

  • The Lactam Core: The lactam acts as a dual hydrogen-bond donor/acceptor. In kinase drug discovery, this motif is frequently exploited to bind the ATP-binding hinge region, while the spirocyclic core occupies the hydrophobic pocket.

Table 1: Quantitative Physicochemical Data & Discovery Rationale
PropertyValueRationale for Drug Discovery Integration
Molecular Weight (MW) 154.21 g/mol Ideal fragment size; strictly compliant with the "Rule of 3".
Calculated LogP (cLogP) -0.8 to 0.2High hydrophilicity ensures excellent aqueous solubility for assays.
Fraction of sp³ Carbons ( Fsp3​ ) 0.875 (7/8)Exceptional 3D character; minimizes intercalation-based toxicity.
Topological Polar Surface Area 55.12 ŲOptimal range for membrane permeability and oral bioavailability.
Hydrogen Bond Donors (HBD) 3Provides strong directional binding vectors (Amine + Lactam NH).
Hydrogen Bond Acceptors (HBA) 2Facilitates critical interactions with target protein backbones.

Predicted Biological Target Space

Due to its structural geometry, derivatives of 9-Amino-5-azaspiro[3.5]nonan-6-one are highly biased toward two primary biological target classes:

  • Class A GPCRs (e.g., GPR119, Monoamine Receptors): Spirocyclic amines are privileged scaffolds for GPCR modulation. The rigid core prevents the entropic penalty usually associated with flexible aliphatic chains binding to the orthosteric site. Related azaspiro[3.5]nonane derivatives have demonstrated potent agonism at GPR119, a critical target for metabolic disorders .

  • Serine/Threonine Kinases: The lactam nitrogen and carbonyl oxygen can form bidentate hydrogen bonds with the kinase hinge region. The spiro[3.5]nonane ring directs the attached primary amine outward toward the solvent-exposed region or the DFG motif, providing a handle for further synthetic elaboration to achieve selectivity.

GPCR_Signaling_Pathway L Spirocyclic Ligand R Class A GPCR L->R Agonism G Gαs Protein R->G Coupling AC Adenylyl Cyclase G->AC Stimulation cAMP cAMP Efflux AC->cAMP Synthesis PKA PKA Activation cAMP->PKA Phosphorylation

Predicted GPCR activation pathway modulated by spirocyclic amine derivatives.

Experimental Workflows for Biological Evaluation

To rigorously evaluate the biological activity of 9-Amino-5-azaspiro[3.5]nonan-6-one derivatives, the following self-validating protocols must be employed. These methodologies are designed to establish direct causality between the compound's structure and its biological effect, eliminating false positives.

Biological_Profiling_Workflow A 1. Scaffold Selection 9-Amino-5-azaspiro[3.5]nonan-6-one B 2. Primary HTS Assay (Target-Based / Phenotypic) A->B C 3. Orthogonal Validation (Self-Validating Controls) B->C D 4. in vitro ADME/Tox (HLM, hERG Patch-Clamp) C->D E 5. Lead Optimization (Iterative SAR) D->E

Workflow for the biological profiling and optimization of spirocyclic scaffolds.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

Purpose: To quantify GPCR agonism/antagonism. Causality & Rationale: HTRF is selected over standard ELISA due to its ratiometric measurement (665 nm / 620 nm). This inherently corrects for well-to-well volume variations and compound autofluorescence—a critical factor when screening novel nitrogenous heterocycles.

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO-K1 cells stably expressing the target GPCR (e.g., GPR119) at 5,000 cells/well in a 384-well microplate using assay buffer (HBSS supplemented with 20 mM HEPES and 500 µM IBMX to inhibit phosphodiesterase activity).

  • Compound Addition: Dispense 9-Amino-5-azaspiro[3.5]nonan-6-one derivatives (10-point dose-response, 10 µM to 0.3 nM) using an acoustic liquid handler to avoid tip-based carryover.

  • Incubation: Incubate the microplate at room temperature for 30 minutes to allow for receptor coupling and cAMP accumulation.

  • Lysis & Detection: Add HTRF lysis buffer containing the cryptate-labeled anti-cAMP antibody and the d2-labeled cAMP tracer. Incubate for 1 hour in the dark.

  • Readout: Measure time-resolved fluorescence using a microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Self-Validating Control Logic:

    • System Control: Forskolin (10 µM) is used to directly activate adenylyl cyclase, proving the downstream cellular machinery is functional regardless of the receptor.

    • Receptor Control: A known endogenous ligand (e.g., Isoproterenol or GLP-1) validates specific receptor coupling.

    • Quality Control: Data is only accepted if the calculated Z'-factor is > 0.6.

Protocol 2: In Vitro Microsomal Metabolic Stability (HLM)

Purpose: To determine the intrinsic clearance ( CLint​ ) and metabolic liability of the spiro scaffold. Causality & Rationale: Spirocycles are theoretically resistant to CYP450-mediated metabolism due to the steric hindrance around their sp³ carbon centers. This assay empirically validates that structural hypothesis by exposing the compound to Human Liver Microsomes.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1 mg/mL suspension of pooled Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-Incubation: Spike the spirocyclic test compound into the HLM suspension to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Kinetic Sampling: Extract 50 µL aliquots at specific time points (0, 5, 15, 30, and 60 minutes).

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the disappearance of the parent compound over time.

  • Self-Validating Control Logic:

    • High Clearance Control: Verapamil is run in parallel to ensure the microsomes are highly active.

    • Low Clearance Control: Warfarin is run to establish the baseline for metabolic stability.

    • Negative Control: Reactions lacking NADPH are run concurrently. If the compound degrades in the absence of NADPH, it indicates chemical instability rather than CYP-mediated metabolism, preventing misinterpretation of the CLint​ data.

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Lovering, F., Bikker, J., & Humblet, C. (2009). Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Journal of Medicinal Chemistry, 64(1), 150-183.[Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Zheng, Y., & Tice, C. M. (2016). Expert Opinion on Drug Discovery, 11(9), 831-834.[Link]

An In-Silico Framework for Probing the Bioactivity of 9-Amino-5-azaspiro[3.5]nonan-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Spirocyclic systems, characterized by their inherent three-dimensionality, offer a compelling strategy to "escape from flatland," potentially enhancing binding affinity, selectivity, and metabolic stability compared to their two-dimensional counterparts.[1] This guide presents a comprehensive, prospective in-silico workflow for the characterization of 9-Amino-5-azaspiro[3.5]nonan-6-one, a novel spirocyclic lactam for which public bioactivity data is not yet available.[2] By treating this molecule as a case study, we provide a robust, multi-stage computational framework applicable to any new chemical entity. This document details the sequential and iterative process of ligand preparation, target identification, molecular docking, molecular dynamics simulation, pharmacophore modeling, and ADME/Tox profiling. Each stage is presented with a rationale for its inclusion, detailed, field-proven protocols, and a discussion of data interpretation, empowering researchers to systematically investigate the therapeutic potential of unexplored molecules.

Foundational Analysis: The Compound and Its Context

Chemical Identity of 9-Amino-5-azaspiro[3.5]nonan-6-one

The subject of this guide is a spiro-heterocyclic compound with limited documentation in scientific literature, making it an ideal candidate for prospective in-silico analysis.[2][3] Its core structure features a cyclohexane ring fused via a spiro-center to a piperidinone ring, which is substituted with an amino group.

PropertyValueSource
Molecular Formula C₈H₁₄N₂OPubChem[2]
Monoisotopic Mass 154.11061 DaPubChem[2]
Canonical SMILES C1CC2(C1)C(CCC(=O)N2)NPubChem[2]
InChIKey XKJCZOVDARJKFM-UHFFFAOYSA-NPubChem[2]

The presence of a lactam, a primary amine, and a rigid spirocyclic core provides multiple points for potential interaction with biological targets, including hydrogen bond donors and acceptors, while the cyclohexane moiety offers a hydrophobic region.

The Rationale for a Prospective In-Silico Workflow

For a novel compound without known targets, a structured computational workflow is essential to generate testable hypotheses efficiently. This approach prioritizes molecules and potential targets for subsequent, resource-intensive experimental validation. The workflow described herein is designed as a cascading series of filters, starting with broad, rapid assessments and progressing to more computationally demanding and precise simulations.

In_Silico_Workflow cluster_0 Phase 1: Preparation & Hypothesis Generation cluster_1 Phase 2: Initial Binding Prediction cluster_2 Phase 3: Dynamic Stability Assessment cluster_3 Phase 4: Feature Abstraction & Profiling Ligand_Prep Ligand Preparation Target_ID Target Identification (Similarity Search, Reverse Docking) Ligand_Prep->Target_ID Input Structure ADMET ADME/Tox Prediction Ligand_Prep->ADMET Input Structure Docking Molecular Docking Target_ID->Docking Hypothesized Targets MD_Sim Molecular Dynamics (MD) Simulation Docking->MD_Sim Highest-Scoring Poses Pharmacophore Pharmacophore Modeling MD_Sim->Pharmacophore Stable Complex Conformation Validation Experimental Validation MD_Sim->Validation Hypothesis for Binding Assay Pharmacophore->Validation Virtual Screening Model ADMET->Validation Prioritization Data

Figure 1: A high-level overview of the prospective in-silico workflow.

Stage 1: Molecular Docking - Predicting the Handshake

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to another (the protein or receptor).[4] It serves as the first critical step in assessing the potential of a ligand to interact with a hypothesized target.

Causality Behind Methodological Choices

The choice of docking software and protocol is critical for generating meaningful results. For this guide, we select AutoDock Vina due to its widespread use, open-source nature, and proven performance in academic and research settings.[5][6][7] The protocol emphasizes meticulous preparation of both the receptor and ligand, as docking accuracy is highly sensitive to input structure quality. Defining the search space (the "grid box") around a known or predicted binding site is paramount; a poorly placed grid will invariably lead to irrelevant results.[6]

Detailed Protocol: Molecular Docking with AutoDock Vina

This protocol assumes the user has identified a putative protein target (e.g., from a database search) and has downloaded its 3D structure from the Protein Data Bank (PDB).

Docking_Workflow PDB 1. Fetch Target PDB PrepProt 2. Prepare Receptor (Remove Water, Add Hydrogens) PDB->PrepProt SaveProt 3. Save as .pdbqt PrepProt->SaveProt Grid 6. Define Grid Box (Center on Binding Site) SaveProt->Grid DrawLig 4. Prepare Ligand (2D to 3D, Energy Minimization) SaveLig 5. Save as .pdbqt DrawLig->SaveLig SaveLig->Grid Config 7. Create config.txt (Paths, Coordinates, Size) Grid->Config RunVina 8. Execute Vina (Command Line) Config->RunVina Analyze 9. Analyze Results (Binding Affinity, Pose Visualization) RunVina->Analyze

Figure 2: Step-by-step workflow for molecular docking using AutoDock Vina.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Load the downloaded PDB file into a molecular visualization tool like UCSF Chimera or AutoDock Tools (ADT).[6]

    • Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.

    • Add polar hydrogens, which are critical for correct hydrogen bonding calculations.

    • Add Gasteiger charges to the protein atoms.

    • Save the prepared receptor in the .pdbqt format, which includes atomic charges and atom type definitions for Vina.[8]

  • Ligand Preparation:

    • Generate the 3D structure of 9-Amino-5-azaspiro[3.5]nonan-6-one from its SMILES string using a tool like Avogadro or ChemDraw.

    • Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.[9]

    • Load the minimized ligand into ADT, define rotatable bonds, and save it in the .pdbqt format.

  • Grid Box and Configuration:

    • In ADT, with the prepared receptor loaded, define a grid box that encompasses the entire binding pocket of interest. The size should be large enough to allow the ligand to rotate freely but small enough to focus the search.[6]

    • Note the coordinates of the grid center (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z).

    • Create a text file named config.txt with the following content, replacing placeholders with your actual file names and values.[6][10]

  • Execution and Analysis:

    • Open a command-line terminal in the directory containing your files and the Vina executable.

    • Run the docking simulation with the command: vina --config config.txt --log output_log.txt.[6]

    • Vina will generate an output file (output_poses.pdbqt) containing the predicted binding poses (typically 9), ranked by binding affinity in kcal/mol. The log file contains the same affinity scores.

    • Analyze the results by visualizing the top-ranked poses in PyMOL or Chimera to inspect key interactions (hydrogen bonds, hydrophobic contacts) with the receptor's active site residues.

Data Presentation and Interpretation

Docking results should be summarized clearly. A lower (more negative) binding affinity score indicates a stronger predicted interaction.

Pose RankBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.5TYR 151, ASP 129H-Bond, Pi-Cation
2-8.2ASP 129, SER 221H-Bond, H-Bond
3-7.9LEU 220, PHE 290Hydrophobic
(Note: Data is illustrative and not from an actual experiment)

Stage 2: Molecular Dynamics (MD) Simulation - From a Static Picture to a Dynamic Movie

While docking provides a valuable static snapshot, biological systems are inherently dynamic. MD simulations model the movements of atoms over time, allowing for the assessment of the stability of the docked protein-ligand complex in a simulated physiological environment.[11][12][13]

Causality Behind Methodological Choices

An MD simulation validates the docking pose. A ligand that appears favorable in a rigid docking calculation may be unstable and dissociate when the protein is allowed to flex and move in the presence of water. We select GROMACS , a highly efficient and widely used open-source MD engine, for this protocol.[14][15][16][17] The workflow is standardized: system building, energy minimization, equilibration under controlled temperature and pressure, and a final "production" run for data collection.[15] Each step is a self-validating checkpoint; for example, if the system's potential energy does not stabilize during minimization, it indicates a problem that must be fixed before proceeding.

Detailed Protocol: Protein-Ligand Complex MD with GROMACS

This protocol begins with the highest-scoring, most plausible binding pose from the molecular docking stage.

MD_Workflow Start 1. Start with Best Docked Pose Topology 2. Generate System Topology (Protein & Ligand Force Fields) Start->Topology Solvate 3. Solvate in Water Box Topology->Solvate Ions 4. Add Ions to Neutralize Solvate->Ions EM 5. Energy Minimization (Remove Steric Clashes) Ions->EM NVT 6. NVT Equilibration (Stabilize Temperature) EM->NVT NPT 7. NPT Equilibration (Stabilize Pressure/Density) NVT->NPT Production 8. Production MD Run (Collect Trajectory Data) NPT->Production Analysis 9. Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Figure 3: Step-by-step workflow for a GROMACS MD simulation.

Step-by-Step Methodology:

  • System Preparation:

    • Combine the PDB coordinates of the receptor and the docked ligand into a single complex file.

    • Use the GROMACS pdb2gmx tool to generate a protein topology based on a chosen force field (e.g., CHARMM36).

    • Generate a topology and parameter file for the ligand. This is a critical step, often requiring a server like CGenFF or an equivalent tool to generate parameters compatible with the protein force field.[15]

    • Merge the protein and ligand topologies.[15]

  • Solvation and Ionization:

    • Define a simulation box (e.g., cubic) around the complex, ensuring sufficient distance between the protein and the box edge.

    • Fill the box with a chosen water model (e.g., TIP3P) using gmx solvate.

    • Add ions (e.g., Na+ or Cl-) using gmx genion to neutralize the net charge of the system, which is a requirement for most simulations.

  • Minimization and Equilibration:

    • Perform a steep descent energy minimization using gmx mdrun to relax the system and remove any bad atomic contacts.

    • Conduct a short (e.g., 1 ns) NVT (constant Number of particles, Volume, Temperature) equilibration run to allow the solvent to settle around the protein while keeping the protein and ligand heavy atoms restrained. This stabilizes the system's temperature.

    • Follow with a longer (e.g., 5-10 ns) NPT (constant Number of particles, Pressure, Temperature) equilibration run, again with restraints on the complex, to stabilize the system's pressure and density.

  • Production MD and Analysis:

    • Run the final production simulation (e.g., 100-200 ns) without any restraints, saving the atomic coordinates at regular intervals. This generates the trajectory for analysis.

    • Analysis:

      • Root Mean Square Deviation (RMSD): Calculate for the protein backbone and the ligand to assess overall structural stability and confirm the ligand remains in the binding pocket.

      • Root Mean Square Fluctuation (RMSF): Calculate per-residue to identify flexible and stable regions of the protein.

      • Hydrogen Bond Analysis: Track the formation and occupancy of hydrogen bonds between the ligand and protein over time.

Data Presentation and Interpretation

Key metrics from the MD simulation indicate the stability and nature of the interaction.

MetricInterpretationFavorable Outcome Example
Ligand RMSD Measures ligand movement relative to the protein.A low, stable RMSD (< 3 Å) suggests the ligand remains bound in a consistent pose.
Protein RMSD Measures overall protein structural stability.The plot plateaus after an initial rise, indicating the protein has reached equilibrium.
H-Bond Occupancy Percentage of simulation time a specific H-bond exists.Key H-bonds identified in docking show high occupancy (>50%), confirming their stability.

Advanced Modeling & Profiling

Pharmacophore Modeling

After confirming a stable binding mode via MD simulation, a pharmacophore model can be generated. This model is an abstract 3D representation of the key chemical features required for binding (e.g., hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings).[18][19][20]

  • Rationale: A validated pharmacophore serves as a powerful 3D query for virtual screening of large compound databases (like ZINC) to find structurally diverse molecules that may also bind to the target.[21][22]

  • Workflow:

    • Use the stable protein-ligand complex from the MD trajectory.

    • Identify key interaction points.

    • Use software (e.g., Schrödinger's Phase, LigandScout, or ZINCPharmer) to generate a model with features and spatial constraints.

    • Validate the model by its ability to distinguish known active compounds from inactive decoys.

In-Silico ADME/Tox Prediction

A potent molecule is useless if it cannot reach its target or is toxic. Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial for prioritizing compounds.[18]

  • Rationale: This step acts as a filter to deprioritize compounds with likely poor pharmacokinetic profiles or toxicity liabilities before committing to synthesis and in vitro testing.

  • Workflow:

    • Use the ligand's 2D or 3D structure as input for predictive models.

    • Utilize web-based tools like SwissADME or commercial software like Schrödinger's QikProp.

    • Analyze key descriptors such as:

      • Lipinski's Rule of Five: A guideline for oral bioavailability.

      • Topological Polar Surface Area (TPSA): Predicts cell permeability.

      • Aqueous Solubility (LogS): A critical factor for absorption.

      • Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

      • PAINS Alerts: Flags promiscuous compounds that can interfere with assays.[23]

ADME PropertyPredicted ValueAssessment
Molecular Weight 154.21 g/mol Favorable (Lipinski compliant)
LogP -0.5 (Predicted)Favorable (Lipinski compliant)
TPSA 55.1 ŲGood (Predicted cell permeable)
Aqueous Solubility HighFavorable
PAINS Filter 0 alertsFavorable
(Note: Data is illustrative and based on general chemical principles)

Conclusion: Synthesizing Data into Actionable Insights

This guide has outlined a systematic, multi-layered in-silico strategy to investigate the biological potential of a novel compound, 9-Amino-5-azaspiro[3.5]nonan-6-one. By progressing from broad docking screens to detailed molecular dynamics and property profiling, this workflow efficiently generates robust, testable hypotheses about a molecule's potential targets, binding modes, and drug-like properties. The ultimate goal of this computational cascade is not to provide definitive answers but to guide and prioritize experimental research, thereby accelerating the drug discovery process and reducing the risk of late-stage failures. The models and predictions generated through these methods form the critical foundation for subsequent in vitro and in vivo validation.

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  • Schaller, D., & Kirchmair, J. (2023). Pharmacophore modeling: advances and pitfalls. Drug Discovery Today: Technologies, 48, 100345. [Link]

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A Technical Guide to the Spectroscopic Characterization of 9-Amino-5-azaspiro[3.5]nonan-6-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for 9-Amino-5-azaspiro[3.5]nonan-6-one is not widely available in published literature. This guide is therefore based on predicted data and established principles of spectroscopic analysis for structurally related compounds. The presented protocols and data interpretations are intended to serve as a robust framework for the experimental characterization of this molecule.

Introduction

9-Amino-5-azaspiro[3.5]nonan-6-one is a unique spirocyclic compound featuring a piperidinone ring fused to a cyclobutane ring, with a primary amine substituent. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can offer novel pharmacological profiles. The presence of a lactam, a primary amine, and a spirocyclic core suggests a range of potential biological activities and makes a thorough structural elucidation essential. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 9-Amino-5-azaspiro[3.5]nonan-6-one, along with detailed methodologies for data acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1][2] For 9-Amino-5-azaspiro[3.5]nonan-6-one, both ¹H and ¹³C NMR will be crucial for confirming the connectivity and stereochemistry of the spirocyclic system.

Methodology and Experimental Protocol: NMR Data Acquisition

A standard approach for acquiring NMR data for a novel compound like 9-Amino-5-azaspiro[3.5]nonan-6-one would involve dissolving the sample in a deuterated solvent and running a series of one- and two-dimensional NMR experiments.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of 9-Amino-5-azaspiro[3.5]nonan-6-one in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons (like those in amines and amides) as it can slow down the exchange rate, allowing for their observation.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[3]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. It is also advisable to run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition: To definitively assign all proton and carbon signals, a suite of 2D NMR experiments should be performed, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample 9-Amino-5-azaspiro[3.5]nonan-6-one NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube Spectrometer High-Field NMR Spectrometer NMR_Tube->Spectrometer H1_NMR 1D ¹H NMR Spectrometer->H1_NMR C13_NMR 1D ¹³C NMR & DEPT Spectrometer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Spectrometer->TwoD_NMR Processing Spectral Processing H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Interpretation Structure Elucidation Processing->Interpretation

Caption: General workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Data Interpretation

The predicted ¹H NMR spectrum of 9-Amino-5-azaspiro[3.5]nonan-6-one would display signals corresponding to the protons on the cyclobutane and piperidinone rings. The approximate chemical shifts are influenced by the neighboring functional groups (amine and lactam).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H on C9 (CH-NH₂)~3.0 - 3.5Multiplet1H
H on C7 (CH₂-N)~3.2 - 3.6Multiplet2H
H on C8 (CH₂-C9)~1.8 - 2.2Multiplet2H
H on C1/C3 (CH₂ of cyclobutane)~1.5 - 2.0Multiplet4H
H on C2 (CH₂ of cyclobutane)~1.5 - 2.0Multiplet2H
NH (lactam)~7.0 - 8.0Broad Singlet1H
NH₂ (primary amine)~1.5 - 2.5Broad Singlet2H
  • The protons on the carbon adjacent to the lactam nitrogen (C7) are expected to be deshielded and appear downfield.

  • The proton on the carbon bearing the amino group (C9) will also be in the downfield region.

  • The protons of the cyclobutane ring will likely appear as complex multiplets in the aliphatic region.

  • The NH proton of the lactam is expected to be a broad singlet in the downfield region, while the NH₂ protons of the primary amine will also be a broad singlet, but further upfield.

Predicted ¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information about the number of unique carbon environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C6 (C=O, lactam)~170 - 175
C4 (Spiro carbon)~50 - 60
C9 (CH-NH₂)~45 - 55
C5 (Piperidinone ring)~40 - 50
C7 (CH₂-N)~40 - 50
C8 (CH₂-C9)~30 - 40
C1/C3 (CH₂ of cyclobutane)~20 - 30
C2 (CH₂ of cyclobutane)~15 - 25
  • The carbonyl carbon of the lactam (C6) will be the most deshielded signal.

  • The spiro carbon (C4) will appear in a characteristic region for quaternary carbons in such systems.

  • The carbons attached to nitrogen (C9, C5, and C7) will be in the mid-field region.

  • The remaining aliphatic carbons of the two rings will appear in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[4] For 9-Amino-5-azaspiro[3.5]nonan-6-one, the key functional groups are the primary amine and the cyclic amide (lactam).

Methodology and Experimental Protocol: IR Data Acquisition

IR spectra can be acquired using a Fourier Transform Infrared (FTIR) spectrometer.

Step-by-Step Protocol:

  • Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. The ATR method involves placing a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

  • Sample Scan: The sample is placed in the spectrometer, and the spectrum is recorded. The instrument software automatically subtracts the background spectrum.

  • Data Processing: The resulting spectrum shows the percentage of transmittance versus wavenumber (cm⁻¹).

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample 9-Amino-5-azaspiro[3.5]nonan-6-one Method KBr Pellet or ATR Sample->Method FTIR FTIR Spectrometer Method->FTIR Background Background Scan FTIR->Background Sample_Scan Sample Scan FTIR->Sample_Scan Spectrum Transmittance Spectrum Background->Spectrum Sample_Scan->Spectrum Interpretation Functional Group Identification Spectrum->Interpretation

Caption: General workflow for IR data acquisition and analysis.

Predicted IR Data Interpretation

The IR spectrum of 9-Amino-5-azaspiro[3.5]nonan-6-one is expected to show characteristic absorption bands for the N-H and C=O bonds.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H StretchPrimary Amine3400-3250 (two bands)Medium
N-H StretchLactam~3200Medium, Broad
C-H StretchAliphatic3000-2850Strong
C=O StretchLactam~1650Strong, Sharp
N-H BendPrimary Amine1650-1580Medium
C-N StretchAmine/Amide1250-1020Medium
  • Primary Amine: A key feature will be the presence of two medium-intensity bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching of the primary amine.[5] An N-H bending vibration is also expected around 1650-1580 cm⁻¹.[5]

  • Lactam: A strong, sharp absorption band around 1650 cm⁻¹ is characteristic of the C=O stretch in a six-membered lactam.[6] A broad N-H stretching band for the lactam is also anticipated around 3200 cm⁻¹.[7]

  • Aliphatic C-H: Strong absorptions just below 3000 cm⁻¹ will be due to the C-H stretching of the sp³ hybridized carbons in the rings.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.[9]

Methodology and Experimental Protocol: MS Data Acquisition

High-resolution mass spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is recommended.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of an acid (e.g., formic acid) to promote protonation.

  • Infusion and Ionization: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through an LC system. In the ESI source, the sample is nebulized and ionized, typically forming protonated molecules [M+H]⁺.

  • Mass Analysis: The ions are then transferred to the mass analyzer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) where their mass-to-charge ratio (m/z) is measured with high accuracy.

  • Tandem MS (MS/MS): To study the fragmentation pattern, a precursor ion (e.g., the [M+H]⁺ ion) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.[10]

Predicted MS Data Interpretation

The molecular formula of 9-Amino-5-azaspiro[3.5]nonan-6-one is C₈H₁₄N₂O, with a monoisotopic mass of 154.1106 g/mol .[11]

Predicted High-Resolution Mass Spectrometry Data:

Adduct Predicted m/z
[M+H]⁺155.1179
[M+Na]⁺177.0998
[M-H]⁻153.1033

Data sourced from PubChem predictions.[11]

Proposed Fragmentation Pathway:

The fragmentation of the protonated molecule (m/z 155.1179) in a tandem MS experiment would likely proceed through characteristic losses of small neutral molecules and cleavage of the ring systems. A plausible fragmentation pathway is outlined below.

MS_Fragmentation cluster_frags Key Fragment Ions M_H [M+H]⁺ m/z = 155.1179 Frag1 Loss of NH₃ m/z = 138.1022 M_H->Frag1 - NH₃ Frag2 Loss of CO m/z = 127.1284 M_H->Frag2 - CO Frag4 Cleavage of cyclobutane ring M_H->Frag4 Frag3 Loss of C₂H₄ (ethylene) m/z = 99.1022 Frag2->Frag3 - C₂H₄

Caption: A plausible fragmentation pathway for protonated 9-Amino-5-azaspiro[3.5]nonan-6-one.

  • Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines is the loss of ammonia (17.0265 Da) from the protonated molecule.

  • Loss of Carbon Monoxide (CO): The lactam ring can undergo cleavage with the loss of carbon monoxide (27.9949 Da).

  • Ring Cleavage: Both the piperidinone and cyclobutane rings can undergo various cleavage reactions, leading to a series of smaller fragment ions. The specific fragmentation will depend on the site of protonation and the relative stabilities of the resulting carbocations.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of 9-Amino-5-azaspiro[3.5]nonan-6-one using NMR, IR, and MS techniques. While experimental data is needed for definitive structural confirmation, the principles and expected data outlined herein offer a solid foundation for researchers. The combination of these spectroscopic methods will enable an unambiguous elucidation of the compound's unique spirocyclic structure, which is a critical step in its further investigation for potential applications in drug discovery and development.

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Preliminary Toxicity Screening of 9-Amino-5-azaspiro[3.5]nonan-6-one: A Strategic Approach for a Novel Chemical Entity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract

This guide provides a comprehensive framework for the preliminary toxicity screening of 9-Amino-5-azaspiro[3.5]nonan-6-one, a novel spirocyclic compound for which public toxicological data is not available.[1][2][3] Given its status as a new chemical entity (NCE), a tiered, systematic approach is essential to characterize its safety profile efficiently. This document outlines a strategic workflow, beginning with in silico predictions and progressing through a cascade of in vitro and preliminary in vivo assays. The methodologies detailed herein are grounded in international regulatory guidelines (e.g., OECD, ICH) and are designed to provide a robust initial assessment of cytotoxicity, genotoxicity, cardiotoxicity, and acute systemic toxicity. The overarching goal is to enable early, data-driven decisions in the drug development pipeline, prioritizing resources for compounds with the most promising safety profiles.[4]

Foundational Strategy: A Tiered Approach to Toxicity Assessment

The critical path for evaluating an NCE like 9-Amino-5-azaspiro[3.5]nonan-6-one involves a phased screening cascade. This strategy is designed to identify potential liabilities early, thereby minimizing investment in compounds destined for failure.[4] The progression from computational analysis to cell-based assays and finally to limited animal studies ensures that resource-intensive in vivo experiments are only conducted on candidates with a favorable preliminary profile.

Our proposed workflow is structured into four tiers:

  • Tier 0: In Silico Assessment & Physicochemical Profiling: Predictive modeling to flag potential hazards before synthesis or extensive testing.

  • Tier 1: In Vitro General Cytotoxicity: Foundational assessment of the compound's effect on cell viability.

  • Tier 2: In Vitro Genotoxicity: A critical battery of tests to evaluate mutagenic and clastogenic potential.

  • Tier 3: In Vitro Safety Pharmacology & Specific Organ Toxicity: Focused assays on key targets of toxicity, with a mandatory screen for hERG channel inhibition.

  • Tier 4: Acute In Vivo Toxicity: A preliminary study to understand systemic toxicity and establish a toxicological classification.

G cluster_0 Tier 0: Computational & Physicochemical cluster_1 Tier 1: In Vitro General Toxicity cluster_2 Tier 2: In Vitro Genotoxicity cluster_3 Tier 3: In Vitro Safety Pharmacology cluster_4 Tier 4: In Vivo Acute Toxicity T0 In Silico Toxicity Prediction (DEREK, Sarah Nexus, toxCSM) Physicochemical Analysis (Solubility, LogP) T1 Cytotoxicity Assays (e.g., MTT, LDH) Multiple Cell Lines (e.g., HepG2, HEK293) T0->T1 Proceed if no major structural alerts T2 Standard Battery: 1. Ames Test (Bacterial Mutagenicity) 2. In Vitro Micronucleus Assay T1->T2 Proceed if IC50 > Target Potency T3 hERG Inhibition Assay (Automated Patch-Clamp) T2->T3 Proceed if non-genotoxic T4 Acute Oral Toxicity (OECD 423) T3->T4 Proceed if hERG IC50 is acceptable T_End Comprehensive Profile Review & Decision for Further Development T4->T_End Go/No-Go Decision

Caption: Tiered Preliminary Toxicity Screening Workflow.

Tier 0: In Silico & Physicochemical Characterization

Rationale: Before committing to wet-lab experiments, computational toxicology tools can predict potential liabilities based on the chemical structure of 9-Amino-5-azaspiro[3.5]nonan-6-one.[5] This approach leverages vast databases of known toxicophores to flag potential issues, guiding subsequent experimental design.[6]

Methodology:

  • Structural Alert Analysis: Utilize expert rule-based systems (e.g., DEREK Nexus) and statistical-based systems (e.g., Sarah Nexus) to identify substructures associated with mutagenicity, carcinogenicity, and other toxic endpoints.

  • Toxicity Profile Prediction: Employ machine learning-based platforms like toxCSM or similar tools to generate predictions for a wide range of toxicities, including hepatotoxicity, cardiotoxicity, and LD50 values.[7][8]

  • Physicochemical Profiling: Experimentally determine aqueous solubility. Poor solubility can lead to false negatives in in vitro assays and complicates formulation for in vivo studies.

Data Presentation:

ParameterPrediction/ResultImplication
Bacterial MutagenicityPredicted +/-Guides the necessity and interpretation of the Ames test.
hERG InhibitionPredicted pIC50Early warning for potential cardiotoxicity.
HepatotoxicityPredicted +/-Informs the choice of cell lines for cytotoxicity screening (e.g., HepG2).
Aqueous Solubility (pH 7.4)Measured µg/mLDetermines maximum achievable concentration in assays.

Tier 1: In Vitro General Cytotoxicity Assessment

Rationale: The initial experimental step is to determine the concentration range at which the compound causes overt cell death.[9] This is crucial for establishing dose ranges for subsequent, more specific assays. The MTT assay, a colorimetric method, is a robust and high-throughput way to measure the metabolic activity of cells, which serves as an indicator of cell viability.[10][11] Using multiple cell lines, including a liver-derived line (e.g., HepG2) and a kidney-derived line (e.g., HEK293), can provide preliminary insights into organ-specific toxicity.[11]

G Workflow: In Vitro Cytotoxicity (MTT Assay) start Start cell_seeding Seed cells in 96-well plate (5,000-10,000 cells/well) start->cell_seeding incubation_24h Incubate 24h (37°C, 5% CO2) cell_seeding->incubation_24h compound_treatment Treat with serial dilutions of 9-Amino-5-azaspiro[3.5]nonan-6-one incubation_24h->compound_treatment incubation_exp Incubate for exposure period (e.g., 24, 48, 72h) compound_treatment->incubation_exp mtt_add Add MTT Reagent (10 µL of 5 mg/mL) incubation_exp->mtt_add incubation_mtt Incubate 3-4h mtt_add->incubation_mtt solubilize Solubilize formazan crystals (e.g., with DMSO) incubation_mtt->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance data_analysis Calculate % Viability Determine IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Experimental Protocol: MTT Assay [10]

  • Cell Seeding: Seed cells (e.g., HepG2, HEK293) into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[10]

  • Compound Preparation: Prepare a 10 mM stock solution of 9-Amino-5-azaspiro[3.5]nonan-6-one in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plate for a defined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

Cell LineExposure Time (h)IC50 (µM) [Hypothetical]
HepG22485.2
4862.5
HEK29324>100
4891.7

Tier 2: In Vitro Genotoxicity Assessment

Rationale: Genotoxicity testing is a regulatory requirement and a critical step to identify compounds that can cause genetic damage, which may lead to cancer or heritable defects.[12] A standard battery of two in vitro tests is recommended to cover different endpoints: gene mutations and chromosomal damage.[13][14]

Bacterial Reverse Mutation Test (Ames Test)

Causality: The Ames test uses several strains of Salmonella typhimurium and/or Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[15][16] A positive result, indicated by the growth of revertant colonies on an amino acid-deficient medium, shows that the test compound has caused a mutation that restores the gene's function.[17][18] The inclusion of a mammalian liver extract (S9 fraction) is crucial, as it simulates metabolic activation, identifying compounds that become mutagenic only after being processed by liver enzymes.[18]

Experimental Protocol: Ames Test (Plate Incorporation Method) [17][18]

  • Strain Preparation: Prepare overnight cultures of appropriate bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Test Mixture: In a sterile tube, combine 100 µL of the bacterial culture, 100 µL of the test compound at various concentrations, and 500 µL of either a phosphate buffer (for non-activation) or an S9 mix (for metabolic activation).

  • Pre-incubation (Optional but Recommended): Incubate the mixture for 20-30 minutes at 37°C.

  • Plating: Add 2 mL of molten top agar (supplemented with a trace amount of histidine and biotin) to the test mixture, vortex briefly, and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is also statistically significant (typically a ≥2-fold increase over the negative control).

In Vitro Mammalian Cell Micronucleus Test

Causality: This assay identifies agents that cause chromosomal damage. Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity) that lag behind during anaphase.[14] An increase in the frequency of micronucleated cells after treatment indicates that the compound interferes with chromosome structure or the mitotic apparatus.[19]

Experimental Protocol: In Vitro Micronucleus Test (OECD TG 487)

  • Cell Culture: Culture suitable mammalian cells (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes) to an appropriate density.

  • Treatment: Expose the cells to at least three concentrations of the test compound (with and without S9 mix), based on the cytotoxicity data (typically up to a concentration that produces ~50-60% cytotoxicity). Include negative and positive controls.

  • Incubation: Treat cells for a short period (3-6 hours) followed by a recovery period, or for a continuous period (24 hours).

  • Cell Harvest: After treatment, add a cytokinesis blocker (e.g., cytochalasin B) to accumulate cells that have completed one cell division. Harvest the cells by trypsinization or centrifugation.

  • Slide Preparation: Prepare slides using a cytocentrifuge, fix, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in micronucleated cells indicates a positive result.

G Decision Logic: Genotoxicity Assessment cluster_tests In Vitro Test Battery Ames Ames Test Result Decision Evaluate Both Results Ames->Decision MN In Vitro Micronucleus Result MN->Decision NegNeg Negative in Both Assays (Non-Genotoxic) Decision->NegNeg Ames (-) AND MN (-) PosAmes Positive in Ames Test (Bacterial Mutagen) Decision->PosAmes Ames (+) AND MN (-) PosMN Positive in Micronucleus Test (Clastogen/Aneugen) Decision->PosMN Ames (-) AND MN (+) PosBoth Positive in Both Assays (High Genotoxic Concern) Decision->PosBoth Ames (+) AND MN (+)

Caption: Decision-making flowchart for in vitro genotoxicity.

Tier 3: In Vitro hERG Safety Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a fatal cardiac arrhythmia called Torsades de Pointes.[20] Early screening for hERG liability is a regulatory expectation and is critical for preventing late-stage drug development failures. Automated patch-clamp electrophysiology is the gold standard for assessing direct channel inhibition.[20][21]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells).[21]

  • Electrophysiology: Cells are automatically captured on a planar patch-clamp chip. A whole-cell recording configuration is established.

  • Voltage Protocol: A specific voltage pulse protocol is applied to elicit the characteristic hERG current.

  • Compound Application: After establishing a stable baseline current, the test compound is applied at multiple concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM). A positive control (e.g., Dofetilide) is also tested.

  • Data Acquisition: The hERG current is measured before and after compound application.

  • Analysis: The percentage of current inhibition is calculated for each concentration, and an IC50 value is determined. A large margin between the hERG IC50 and the therapeutic concentration is desired.

Data Presentation:

CompoundhERG IC50 (µM) [Hypothetical]
9-Amino-5-azaspiro[3.5]nonan-6-one27.5
Dofetilide (Positive Control)0.012

Tier 4: Preliminary In Vivo Acute Oral Toxicity

Rationale: If the compound shows a promising in vitro profile (i.e., low cytotoxicity, non-genotoxic, and no significant hERG inhibition), a preliminary in vivo study is warranted. The Acute Toxic Class Method (OECD TG 423) is a stepwise procedure that provides information on acute oral toxicity while minimizing the number of animals used.[22][23][24] It allows for the classification of the substance into a GHS toxicity category and provides an estimate of the lethal dose.[23][25]

Experimental Protocol: Acute Toxic Class Method (OECD TG 423) [22]

  • Animal Model: Use a single sex (usually female) of a standard rodent species (e.g., Wistar rats), typically 3 animals per step.

  • Dosing: Administer the compound orally by gavage. The procedure is stepwise, starting with a defined dose (e.g., 300 mg/kg or 2000 mg/kg if low toxicity is expected).

  • Stepwise Procedure:

    • Step 1: Dose 3 animals at the starting dose.

    • Observation: If mortality occurs in 2 or 3 animals, the test is stopped, and the substance is classified. If 0 or 1 animal dies, proceed to the next step.

    • Subsequent Steps: Depending on the outcome, the next step involves dosing 3 more animals at a lower or higher fixed dose level (5, 50, 300, 2000 mg/kg).

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, posture), and body weight changes for at least 14 days.[22]

  • Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.

Data Presentation:

Dose (mg/kg)No. of AnimalsMortality (within 14 days)Clinical Signs of ToxicityGross Necropsy Findings
30030/3Mild lethargy observed 2-4 hours post-dose, resolved by 24h.No abnormalities noted.
200030/3No significant signs observed.No abnormalities noted.
Conclusion GHS Category: 5 or Unclassified (LD50 > 2000 mg/kg)

Conclusion and Path Forward

This technical guide outlines a logical, tiered strategy for the initial toxicity assessment of 9-Amino-5-azaspiro[3.5]nonan-6-one. By integrating in silico, in vitro, and targeted in vivo methods, this framework allows for a comprehensive preliminary risk assessment. The results from this cascade will determine whether the compound possesses a safety profile suitable for progression into more advanced preclinical development, providing a solid, data-driven foundation for a " go/no-go " decision.

References

  • IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). Retrieved from [Link]

  • Ignota Labs. (2023, May 13). Revolutionising Drug Discovery with In Silico Toxicology Screening. Retrieved from [Link]

  • Priyanka, P., & Kumar, A. (n.d.). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Retrieved from [Link]

  • Wills, J. W., et al. (2022). Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. Particle and Fibre Toxicology. Retrieved from [Link]

  • Marcon, F., & Cordelli, E. (2021, July 27). OECD Test Guidelines for Genetic Toxicology. ISS. Retrieved from [Link]

  • OECD. (2002, February 8). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Retrieved from [Link]

  • Aryal, S. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Online. Retrieved from [Link]

  • Ekins, S., & Williams, A. J. (2010). Computational toxicology methods in chemical library design and high-throughput screening hit validation. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

  • Morita, T., & Asano, N. (2018). In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood. Springer Nature Experiments. Retrieved from [Link]

  • Krishna, G., & Hayashi, M. (2000). In vivo rodent micronucleus assay: protocol, conduct and data interpretation. Mutation Research. Retrieved from [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2022). toxCSM: comprehensive prediction of small molecule toxicity profiles. ResearchGate. Retrieved from [Link]

  • Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Retrieved from [Link]

  • Liu, K., et al. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC. Retrieved from [Link]

  • LibreTexts Biology. (2023, January 8). Ames Test. Retrieved from [Link]

  • Gupta, P. K., & Roy, J. K. (2018). Microbial Mutagenicity Assay: Ames Test. PMC. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Xenometrix. (n.d.). Ames Test - Scientific background. Retrieved from [Link]

  • eCFR. (n.d.). 40 CFR 79.64 -- In vivo micronucleus assay. Retrieved from [Link]

  • European Commission Joint Research Centre. (n.d.). Acute Toxicity. Retrieved from [Link]

  • Heddle, J. A., et al. (1983). The in vivo micronucleus assay in mammalian bone marrow and peripheral blood. A report of the U.S. Environmental Protection Agency Gene-Tox Program. Mutation Research. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • GOV.UK. (2024, July 18). Guidance on genotoxicity testing strategies for manufactured nanomaterials. Retrieved from [Link]

  • Na, A., & BMad, A. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. PMC. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety Assay. Retrieved from [Link]

  • Sharma, A., et al. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Chemistry. Retrieved from [Link]

  • Metrion Biosciences. (2025, March 28). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

  • ICH. (2012). S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. Retrieved from [Link]

  • ICCF. (n.d.). Guidance Document #05 – Genotoxicity Testing. Retrieved from [Link]

  • Valerio, L. G. (2009). Computational Molecular Modeling for Evaluating the Toxicity of Environmental Chemicals: Prioritizing Bioassay Requirements. PMC. Retrieved from [Link]

  • Reaction Biology. (n.d.). Herg Assay Services. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. Retrieved from [Link]

  • PubChemLite. (n.d.). 9-amino-5-azaspiro[3.5]nonan-6-one. Retrieved from [Link]

  • PubChem. (n.d.). N'-(9-azaspiro[3.5]nonan-6-yl)-N-(4-chloro-3-fluoro-phenyl)oxamide. Retrieved from [Link]

  • Van Vleet, T. R., & Ekins, S. (2014). Early toxicity screening strategies. ResearchGate. Retrieved from [Link]

  • MDPI. (2022, September 15). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Retrieved from [Link]

Sources

Physicochemical Profiling of 9-Amino-5-azaspiro[3.5]nonan-6-one: A Technical Guide to Solubility and Stability Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 9-Amino-5-azaspiro[3.5]nonan-6-one (CAS: 1803603-81-7) serves as a highly specialized spirocyclic building block utilized in advanced drug discovery and molecular vectorization. The incorporation of spirocyclic motifs increases the fraction of sp3-hybridized carbons (Fsp3), which generally correlates with improved clinical success rates by enhancing target specificity and reducing off-target, lipophilicity-driven toxicity. However, the rigid 3D architecture of the spiro[3.5]nonane system can significantly impact crystal lattice energy, directly influencing thermodynamic solubility. Furthermore, the molecular interplay between its basic primary amine and neutral lactam ring necessitates a rigorous evaluation of its chemical stability under physiological and stressed conditions.

This whitepaper provides a comprehensive, self-validating methodological framework for evaluating the solubility and stability of 9-Amino-5-azaspiro[3.5]nonan-6-one, grounded in established pharmaceutical profiling principles.

Structural Analysis and Causality in Profiling

The physicochemical behavior of 9-Amino-5-azaspiro[3.5]nonan-6-one is dictated by two critical functional groups:

  • Primary Amine (C9 position): Acts as a strong hydrogen bond donor and basic center (predicted pKa ~ 9.5). It is the primary site for salt formation and drives the pH-dependent solubility profile.

  • Lactam (C6 position): A cyclic amide that provides structural rigidity but serves as a potential liability for hydrolysis under extreme pH or thermal stress.

The Causality of Assay Selection: Because the primary amine can auto-buffer aqueous solutions, standard kinetic solubility assays (which rely on DMSO stock dilution) often mask the true solid-state limitations of the compound. Kinetic assays may artificially inflate apparent solubility by preventing the crystallization of the lowest-energy solid form. Therefore, thermodynamic shake-flask methods are mandatory for accurate profiling[1].

Thermodynamic Solubility Evaluation Framework

While kinetic solubility is sufficient for early high-throughput screening, thermodynamic solubility represents the true equilibrium between the solid API and the solution, which is critical for lead optimization and formulation[2]. The shake-flask equilibrium study remains the reference standard for this measurement[1].

Protocol: Shake-Flask Thermodynamic Solubility

This protocol is designed as a self-validating system. By measuring the terminal pH and analyzing the residual solid phase, we ensure that the solubility value reflects the intended physiological state rather than an artifact of salt disproportionation.

  • Preparation: Add an excess of crystalline 9-Amino-5-azaspiro[3.5]nonan-6-one (approx. 5-10 mg) to 1.0 mL of aqueous buffer (e.g., pH 1.2, 4.5, and 7.4) in a glass vial.

  • Equilibration: Agitate the suspension at 37°C for 24 to 72 hours.

    • Causality: Spirocyclic compounds can exhibit slow dissolution kinetics due to high lattice energies; a 72-hour window ensures true thermodynamic equilibrium is reached[1].

  • Separation: Centrifuge the samples at 10,000 x g for 15 minutes, followed by filtration of the supernatant using a low-binding hydrophilic PTFE 0.22 µm filter.

    • Causality: Amines frequently adsorb to standard cellulosic filters. Low-binding filters prevent the artificial lowering of the quantified concentration.

  • Terminal pH Measurement: Measure the pH of the clarified supernatant.

    • Causality: The highly basic amine may shift the pH of weakly buffered solutions. Documenting terminal pH ensures data integrity and confirms the ionization state of the solute.

  • Quantification: Dilute the supernatant and quantify via LC-MS/MS or LC-UV against a validated calibration curve.

SolubilityWorkflow Start Excess Solid API (Spirocyclic Core) Buffer Buffer Addition (pH 1.2, 4.5, 7.4) Start->Buffer Incubate Agitation at 37°C (24-72 Hours) Buffer->Incubate Separate Centrifugation & PTFE Filtration Incubate->Separate Analyze LC-MS/MS Quantification Separate->Analyze

Figure 1: Shake-flask thermodynamic solubility workflow ensuring equilibrium.

Comprehensive Stability Profiling

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors, establishing shelf life and storage conditions[3]. For 9-Amino-5-azaspiro[3.5]nonan-6-one, forced degradation studies (stress testing) are conducted in alignment with ICH Q1A(R2) guidelines to elucidate specific degradation pathways[4].

Protocol: Forced Degradation Study
  • Acid/Base Hydrolysis: Expose 1 mg/mL solutions of the compound to 0.1N HCl and 0.1N NaOH at 60°C for 7 days.

    • Target: The lactam ring is monitored for hydrolytic ring-opening.

  • Oxidative Stress: Treat the compound with 3% H2O2 at room temperature for 24 hours.

    • Target: The primary amine is highly susceptible to N-oxidation, potentially yielding hydroxylamine or nitroso derivatives.

  • Thermal/Humidity Stress: Store solid samples at 60°C / 75% Relative Humidity (RH) for 14 days.

  • Analysis & Mass Balance: Analyze all samples via stability-indicating LC-MS/MS methods.

    • Causality: A mass balance approach must be utilized. The sum of the remaining parent compound and the integrated area of degradation peaks must equal ~100% of the initial concentration. A deficit indicates that degradants are either volatile, precipitating, or invisible to the chosen detector, requiring orthogonal analytical methods.

DegradationPathways Parent 9-Amino-5-azaspiro[3.5]nonan-6-one HydrolysisPath Aqueous Base/Acid (0.1N NaOH/HCl) Parent->HydrolysisPath OxidationPath Oxidative Stress (3% H2O2) Parent->OxidationPath Degradant1 Lactam Ring Opening (Amino Acid Formation) HydrolysisPath->Degradant1 Degradant2 Amine Oxidation (N-Oxide/Nitroso) OxidationPath->Degradant2

Figure 2: Primary forced degradation pathways for the spirocyclic scaffold.

Quantitative Data Summaries

To facilitate rapid decision-making, the anticipated physicochemical and stability metrics for 9-Amino-5-azaspiro[3.5]nonan-6-one (based on structural profiling) are summarized below.

Table 1: Representative pH-Dependent Solubility Profile (37°C)

MediumTarget pHExpected Terminal pHThermodynamic Solubility (mg/mL)Limiting Solid Phase
SGF (Simulated Gastric Fluid)1.21.2> 50.0 (High)Protonated Salt
Acetate Buffer4.54.8> 20.0 (High)Protonated Salt
PBS (Phosphate Buffered Saline)7.47.9< 1.0 (Low to Mod)Free Base

Note: The basic nature of the primary amine drives high solubility in acidic media, while precipitation of the neutral free base limits solubility at physiological pH.

Table 2: ICH Q1A(R2) Forced Degradation Matrix

Stress ConditionParametersDurationExpected Degradation PathwayMass Balance Target
Acidic0.1N HCl, 60°C7 DaysMinimal (Lactam stable at low pH)98 - 102%
Basic0.1N NaOH, 60°C7 DaysLactam Hydrolysis (Ring Opening)95 - 105%
Oxidative3% H2O2, 25°C24 HoursPrimary Amine N-Oxidation90 - 110%
Thermal (Solid)60°C, 75% RH14 DaysPhysically Stable (No degradation)98 - 102%

Conclusion

The successful integration of 9-Amino-5-azaspiro[3.5]nonan-6-one into a drug discovery pipeline requires a nuanced understanding of its spirocyclic and functional group dynamics. By employing self-validating thermodynamic solubility protocols and rigorous ICH-aligned stability matrices, researchers can accurately map the physicochemical boundaries of this scaffold, ensuring robust downstream formulation and optimal pharmacokinetic performance.

Sources

theoretical studies on the conformation of 9-Amino-5-azaspiro[3.5]nonan-6-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical Conformational Analysis of 9-Amino-5-azaspiro[3.5]nonan-6-one

Abstract

The 9-Amino-5-azaspiro[3.5]nonan-6-one scaffold represents a compelling, three-dimensional structure of significant interest in medicinal chemistry and drug development.[1] Its unique architecture, combining a rigid spirocyclic core with a functionalized piperidinone ring, offers a precise vectoral display of substituents crucial for molecular recognition at biological targets.[2] A profound understanding of its conformational landscape is paramount for predicting its physicochemical properties, metabolic stability, and interaction with protein binding sites. As direct experimental studies on the conformation of this specific molecule are not extensively documented in public literature, this guide provides a comprehensive, theoretical framework for its in-depth conformational analysis using state-of-the-art computational chemistry protocols. We will delineate the key conformational questions, propose a robust computational methodology to address them, and outline how to analyze and validate the theoretical results. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational methods to the structural elucidation of novel spirocyclic compounds.

Introduction: The Structural Significance of an Azaspiro[3.5]nonane Core

Spirocyclic systems have emerged as "privileged scaffolds" in modern drug discovery.[3] Their inherent three-dimensionality provides an escape from the "flatland" of traditional aromatic compounds, often leading to improved target selectivity and more favorable pharmacokinetic profiles.[4] The 9-Amino-5-azaspiro[3.5]nonan-6-one molecule integrates several key structural features:

  • A Spirocyclic Center: A quaternary carbon atom linking a cyclobutane and a piperidinone ring, enforcing a rigid and well-defined spatial arrangement.

  • A Piperidinone Ring: A six-membered heterocyclic ring whose conformation is a critical determinant of the overall molecular shape.[5]

  • An Amine Substituent: An amino group at the C9 position, which can exist in distinct spatial orientations and potentially engage in intramolecular interactions.

The central challenge in understanding this molecule lies in elucidating the preferred conformation of the six-membered piperidinone ring and the orientation of the C9-amino group. These factors are governed by a delicate balance of steric hindrance, torsional strain, and non-covalent interactions, most notably potential intramolecular hydrogen bonding (IHB). This guide outlines a theoretical protocol designed to dissect these contributing forces and predict the molecule's most stable three-dimensional structures.

Defining the Conformational Landscape

The conformational complexity of 9-Amino-5-azaspiro[3.5]nonan-6-one arises from several degrees of freedom, which must be systematically investigated.

Piperidinone Ring Puckering

Analogous to cyclohexane, the six-membered piperidinone ring is not planar. It primarily adopts puckered conformations to alleviate angle and torsional strain. The principal conformations to consider are:

  • Chair Conformations: Generally the most stable form for six-membered rings, minimizing steric and torsional strain.[6]

  • Boat and Twist-Boat Conformations: Higher energy intermediates or metastable states. The twist-boat is typically more stable than the true boat conformation.[6]

Orientation of the C9-Amino Group

For each ring pucker, the amino group at the C9 position (adjacent to the spiro carbon) can adopt two primary orientations:

  • Axial (ax): The C-N bond is oriented parallel to the principal axis of the ring.

  • Equatorial (eq): The C-N bond is oriented towards the periphery of the ring.

The relative stability of axial versus equatorial substituents is a classic problem in conformational analysis, governed by steric interactions, such as 1,3-diaxial strain.[7]

Intramolecular Hydrogen Bonding (IHB)

A crucial interaction specific to this molecule is the potential for the amino group (-NH₂) to form a hydrogen bond with the carbonyl oxygen (C=O) of the lactam. This N-H···O=C interaction could significantly stabilize certain conformations, potentially favoring an otherwise less stable arrangement.[8] The strength and existence of this bond are highly dependent on the geometry of the conformer.

The primary objective of a theoretical study is to identify the global minimum energy conformation and to determine the relative energies of other accessible conformers, which together define the molecule's conformational equilibrium.

A Validated Protocol for Theoretical Conformational Analysis

We propose a multi-step computational workflow grounded in Density Functional Theory (DFT), a proven method for accurately determining the structures and energies of organic molecules.[6][8]

G cluster_0 Step 1: Structure Generation cluster_3 Step 4: Spectroscopic Validation A Initial 3D Model Building (e.g., Chair-Axial, Chair-Equatorial, Boat-Axial, etc.) B Geometry Optimization & Frequency Calculation (DFT: B3LYP/6-311+G(d,p)) A->B C Inclusion of Solvent Effects (e.g., PCM model) B->C D Relative Energy Analysis (ΔG, Boltzmann Population) C->D E Geometric Analysis (Dihedral Angles, Bond Lengths) C->E F IHB Investigation (AIM, Vibrational Frequencies) C->F G NMR Chemical Shift Calculation (GIAO-DFT) D->G H Comparison with Experimental Data G->H

Caption: Proposed workflow for the theoretical conformational analysis.

Experimental Protocol: Step-by-Step Computational Methodology
  • Generation of Initial Conformers:

    • Using molecular modeling software (e.g., Avogadro, GaussView), manually construct the primary conformers of 9-Amino-5-azaspiro[3.5]nonan-6-one. This includes, at a minimum:

      • Chair conformation with axial amino group (Chair-ax)

      • Chair conformation with equatorial amino group (Chair-eq)

      • Twist-boat conformation with axial-like amino group (Twist-Boat-ax)

      • Twist-boat conformation with equatorial-like amino group (Twist-Boat-eq)

    • Perform an initial, low-level molecular mechanics force field optimization (e.g., MMFF94) on each structure to obtain reasonable starting geometries.

  • Geometry Optimization and Energetic Calculations:

    • Causality: To obtain accurate geometries and energies, a quantum mechanical approach is necessary. Density Functional Theory (DFT) with the B3LYP functional provides a robust balance of accuracy and computational cost for such systems. A triple-zeta basis set with diffuse and polarization functions, such as 6-311+G(d,p), is recommended to accurately describe non-covalent interactions like hydrogen bonding.[8]

    • Protocol:

      • Submit each starting geometry from Step 1 for full geometry optimization using DFT at the B3LYP/6-311+G(d,p) level of theory.

      • To model a realistic chemical environment, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), using a solvent like water or chloroform.

      • Following optimization, perform a vibrational frequency calculation at the same level of theory. This serves two purposes:

        • To confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

        • To obtain the zero-point vibrational energy (ZPVE) and thermal corrections necessary for calculating Gibbs free energies (ΔG).

  • Analysis of Conformational Stability and Structure:

    • Protocol:

      • Calculate the relative Gibbs free energy (ΔG) for each confirmed conformer with respect to the lowest energy (global minimum) structure.

      • Determine the equilibrium population of each conformer at a standard temperature (e.g., 298.15 K) using the Boltzmann distribution equation.

      • Analyze key geometric parameters of the optimized structures. For the piperidinone ring, measure the C-N-C-C and C-C-C-C dihedral angles to definitively characterize the chair, boat, or twist-boat nature of the ring.

  • Characterization of Intramolecular Hydrogen Bonding (IHB):

    • Causality: The presence and strength of an N-H···O IHB can be a dominant factor in conformational preference. Its existence must be validated through multiple criteria.[9]

    • Protocol:

      • Geometric Criteria: In the optimized structures, measure the distance between the hydrogen of the amino group and the carbonyl oxygen (H···O) and the N-H···O angle. A typical hydrogen bond has a distance of < 2.5 Å and an angle of > 120°.

      • Vibrational Frequency Analysis: Examine the calculated infrared spectra. The N-H stretching frequency involved in the hydrogen bond will be red-shifted (shifted to a lower wavenumber) compared to the non-bonded N-H stretch.[8]

      • Quantum Theory of Atoms in Molecules (QTAIM): For a definitive analysis, use software like AIMAll to perform a QTAIM analysis on the DFT-calculated wavefunction. The presence of a bond critical point (BCP) between the H and O atoms is a topological confirmation of the interaction. The electron density (ρ) at this BCP correlates with the strength of the bond.[8]

  • Validation via NMR Chemical Shift Prediction:

    • Causality: NMR spectroscopy is a primary experimental method for conformational analysis in solution.[5] By calculating the expected NMR chemical shifts for the stable conformers, we can provide data for direct comparison with future experimental results, thus validating the theoretical model. The Gauge-Including Atomic Orbital (GIAO) method is the standard for reliable NMR predictions.[10][11]

    • Protocol:

      • For the lowest energy conformers (e.g., those with >1% Boltzmann population), perform a GIAO-DFT calculation at the same level of theory (B3LYP/6-311+G(d,p) with PCM).

      • Calculate the isotropic shielding values for each ¹H and ¹³C nucleus.

      • Reference these values against the shielding of tetramethylsilane (TMS), calculated at the identical level of theory, to obtain the final chemical shifts (δ).

      • If multiple conformers are significantly populated, calculate a population-averaged chemical shift for each nucleus.

Predicted Data & Visualization of Key Equilibria

While the exact quantitative results require performing the calculations described above, we can present the expected data in a structured format and visualize the key conformational equilibria.

Table 1: Hypothetical Quantitative Data for Major Conformers
ConformerRelative Free Energy (ΔG, kcal/mol)Boltzmann Population (%)H···O Distance (Å)N-H···O Angle (°)Key Dihedral Angle (e.g., C2-N1-C6-C5)Predicted ¹³C Shift (C6-Carbonyl, ppm)
Chair-eq 0.0085.23.15105.2-55.8°172.5
Chair-ax 0.5514.12.21145.6-54.9°174.1
Twist-Boat-eq 4.80<0.12.98110.135.2°171.8
Twist-Boat-ax 4.200.72.05160.333.9°175.5

Note: Data are illustrative examples to demonstrate the expected output of the proposed computational study.

Caption: Equilibrium between axial and equatorial conformers of the amino group.

G Chair Chair TwistBoat Twist-Boat Chair->TwistBoat ΔG ≈ 5-6 kcal/mol Boat Boat (Transition State) TwistBoat->Boat ΔG ≈ 1-2 kcal/mol Boat->TwistBoat

Caption: Energy relationship between Chair, Twist-Boat, and Boat conformations.

Conclusion

This technical guide has outlined a comprehensive and self-validating theoretical protocol for the complete conformational analysis of 9-Amino-5-azaspiro[3.5]nonan-6-one. By employing a systematic approach that begins with the generation of all plausible structures and proceeds through rigorous DFT-based optimization, energetic analysis, and spectroscopic validation, it is possible to build a highly predictive model of the molecule's three-dimensional behavior. The insights gained from such a study—identifying the global minimum energy structure, quantifying the stability of conformers, and characterizing key intramolecular interactions—are invaluable for rational drug design. This computational framework provides the necessary authoritative grounding to guide synthetic efforts and interpret experimental data, ultimately accelerating the development of novel therapeutics based on the azaspiro[3.5]nonane scaffold.

References

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Theory and Computation. [Link]

  • Energetics of Cyclohexane Isomers: A Density-Functional Study. Journal of the Korean Physical Society. [Link]

  • Intramolecular hydrogen bondings (IHB) in some derivatives of 4-(aminomethylene)-1-methylpyrazolin-5-ones (AMP) and its imine tautomers were investigated using density functional theory (DFT) calculations at B3LYP/6-311+G(d,p) level of theory. Journal of Computational Methods in Molecular Design. [Link]

  • Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. PubMed. [Link]

  • GIAO-DFT 13C NMR Chemical Shift Calculation on 2'-Hydroxy-3,4,5-trimethoxy-chalcone. SciELO. [Link]

  • Synthesis and GIAO NMR Calculations for Some Novel 4-Heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives. MDPI. [Link]

  • GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry. [Link]

  • Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ. Organic & Biomolecular Chemistry. [Link]

  • Conformational analysis of piperidones. ResearchGate. [Link]

  • Ab initio conformational analysis of cyclohexane. The Journal of Physical Chemistry. [Link]

  • Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research. [Link]

  • Theoretical study of intramolecular hydrogen bonding in the halo derivatives of 1-amino-3-imino-prop-1-ene. Journal of Chemical Sciences. [Link]

  • Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding. MDPI. [Link]

  • Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. ResearchGate. [Link]

  • DFT study of the intramolecular hydrogen bonds in the amino and nitro-derivatives of malonaldehyde. ResearchGate. [Link]

  • A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH...O,S,N Type. MDPI. [Link]

  • Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. [Link]

  • Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. ResearchGate. [Link]

  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Semantic Scholar. [Link]

Sources

Methodological & Application

Application Note: Detailed Synthesis Protocol for 9-Amino-5-azaspirononan-6-one

Application Note: Detailed Synthesis Protocol for 9-Amino-5-azaspiro[1]nonan-6-one

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction: The Strategic Value of Spirocyclic Piperidones

In modern drug discovery, the integration of sp³-rich spirocyclic scaffolds is a proven strategy to improve physicochemical properties, enhance metabolic stability, and increase target selectivity compared to flat aromatic systems [1]. 9-Amino-5-azaspiro[1]nonan-6-one is a highly valuable, conformationally restricted δ -lactam (piperidin-2-one) building block. It features a cyclobutane ring spiro-fused at the C6 position of the piperidone core, with a primary amine handle at C9.

Synthesizing this structural motif presents a significant chemoselectivity challenge: differentiating two latent amine nucleophiles to selectively form a 6-membered lactam over a kinetically favored 5-membered pyrrolidone. This application note details a robust, self-validating 5-step protocol utilizing an aza-Henry (nitro-Mannich) reaction and orthogonal protecting group logic to guarantee regioselective cyclization.

Retrosynthetic Logic & Chemoselectivity

Disconnection Strategy

The spiro carbon (C4 of the spiro[1] system) is derived directly from cyclobutanone. The C–C bond connecting the spiro center to the C9-amine is forged via an aza-Henry addition of a nitronate anion to a sulfinyl imine [2]. Ellman’s tert-butanesulfinamide chemistry is employed not only to activate the cyclobutanone for nucleophilic attack but also to provide a differential protecting group for the resulting spiro amine [3].

RetrosynthesisTarget9-Amino-5-azaspiro[3.5]nonan-6-one(Target)TFAcLactamTFAc-Protected Lactam(6-membered ring)Target->TFAcLactam TFAc Deprotection AcyclicAcyclic Amino-Ester(Regioselective Cyclization)TFAcLactam->Acyclic Lactamization NitroMannichNitro-Mannich Adduct(Aza-Henry)Acyclic->NitroMannich Reduction & Protection SMCyclobutanone +Methyl 4-nitrobutanoateNitroMannich->SM Aza-Henry Reaction

Fig 1: Retrosynthetic pathway utilizing an aza-Henry reaction and regioselective lactamization.

Overcoming the 5-exo-trig Trap

A critical failure point in synthesizing this scaffold is the nitro group reduction step. If the nitro group is reduced to a free primary amine (the "chain amine"), it will rapidly attack the methyl ester via a spontaneous 5-exo-trig pathway, yielding an undesired spiro-pyrrolidone. To bypass this, we utilize an in situ reductive trifluoroacetylation. The trifluoroacetamide (TFAc) group is orthogonally stable to the acidic conditions required to subsequently cleave the sulfinamide, allowing for selective 6-exo-trig lactamization.

PathwayLogicStartNitro Reduction Step(Acyclic Adduct)UnprotectedIf Unprotected:Free Chain AmineStart->Unprotected Standard Reduction ProtectedIf TFAc-Protected In Situ:Chain Amine BlockedStart->Protected Reduction + CF3COOEt PyrrolidoneRapid 5-exo-trig Cyclization-> Undesired PyrrolidoneUnprotected->Pyrrolidone Spontaneous DeprotectSulfinamide Cleavage(Releases Spiro Amine)Protected->Deprotect HCl / Dioxane PiperidoneSelective 6-exo-trig Cyclization-> Desired PiperidoneDeprotect->Piperidone Base / Heat

Fig 2: Regioselectivity logic: In situ TFAc protection prevents undesired 5-exo-trig cyclization.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Cyclobutylidene-2-methylpropane-2-sulfinamide
  • Procedure: To a solution of cyclobutanone (1.0 eq) and racemic tert-butanesulfinamide (1.05 eq) in anhydrous THF (0.5 M), add Ti(OEt)₄ (2.0 eq) dropwise at room temperature. Stir for 18 h under N₂. Quench by pouring into an equal volume of saturated aqueous NaCl with rapid stirring. Filter the resulting titanium dioxide suspension through a Celite pad, wash with EtOAc, and concentrate the organic layer.

  • Expertise & Causality: Cyclobutanone is sterically hindered and prone to ring-opening under harsh Lewis acidic conditions. Ti(OEt)₄ acts as a mild, dual-purpose Lewis acid and water scavenger, driving the equilibrium toward the imine without degrading the strained four-membered ring [3].

Step 2: Aza-Henry (Nitro-Mannich) Addition
  • Procedure: Cool a solution of methyl 4-nitrobutanoate (1.2 eq) in anhydrous THF (0.2 M) to -78 °C. Add LiHMDS (1.0 M in THF, 1.3 eq) dropwise. Stir for 30 min. Add a solution of the Step 1 imine (1.0 eq) in THF dropwise. Maintain at -78 °C for 4 h. Quench cold with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

  • Expertise & Causality: The pKa differential between the ester α -protons (~25) and the nitro α -protons (~10) ensures that LiHMDS exclusively generates the nitronate anion. The ultra-low temperature suppresses the Nef reaction and nitronate self-condensation [2].

Step 3: Reductive Trifluoroacetylation (One-Pot)
  • Procedure: Dissolve the Step 2 adduct (1.0 eq) in MeOH (0.1 M). Add ethyl trifluoroacetate (3.0 eq) and 10 wt% Pd/C (0.1 eq Pd). Purge the flask with H₂ and stir vigorously under an H₂ balloon (1 atm) for 12 h at room temperature. Filter through Celite, wash with MeOH, and concentrate to yield the TFAc-protected acyclic intermediate.

  • Expertise & Causality: As the nitro group reduces, the highly nucleophilic primary amine is immediately trapped by ethyl trifluoroacetate. Why TFAc instead of Boc? A Boc group would be prematurely cleaved during the subsequent acidic deprotection of the sulfinamide. TFAc provides perfect orthogonality.

Step 4: Sulfinamide Cleavage & Lactamization
  • Procedure: Treat the Step 3 intermediate with 4M HCl in dioxane (5.0 eq) at room temperature for 2 h. Concentrate to absolute dryness to remove all HCl, yielding the amine hydrochloride salt. Suspend the salt in anhydrous toluene (0.05 M), add N,N-diisopropylethylamine (DIPEA, 10.0 eq), and heat to 90 °C for 16 h. Cool, wash with water, and purify via silica gel chromatography to isolate the protected lactam.

  • Expertise & Causality: Anhydrous HCl selectively cleaves the tert-butylsulfinyl group while leaving the TFAc group and methyl ester intact. Heating the liberated spiro amine with DIPEA in toluene provides the necessary thermodynamic driving force to close the somewhat sluggish 6-membered ring.

Step 5: Final TFAc Deprotection
  • Procedure: Dissolve the Step 4 lactam in a 5:1 mixture of MeOH and H₂O. Add K₂CO₃ (3.0 eq) and stir at room temperature for 4 h. Concentrate to remove MeOH, extract with a 3:1 CHCl₃/IPA mixture, dry, and lyophilize to afford the pure 9-amino-5-azaspiro[1]nonan-6-one free base.

  • Expertise & Causality: Mild basic hydrolysis efficiently removes the TFAc group without risking hydrolysis of the highly stable δ -lactam core.

Quantitative Data & Analytical Checkpoints

A self-validating protocol requires rigorous analytical confirmation before proceeding to the next step. The table below summarizes expected yields and diagnostic validation targets.

StepTransformationKey ReagentsExpected YieldDiagnostic Analytical Target (Self-Validation)
1 Imine CondensationTi(OEt)₄, THF85–90%LC-MS: [M+H]⁺ 174.1IR: C=N stretch ~1620 cm⁻¹
2 Aza-Henry AdditionLiHMDS, -78 °C70–75%LC-MS: [M+H]⁺ 321.1¹H NMR: Disappearance of imine CH signal
3 Reductive ProtectionPd/C, H₂, CF₃COOEt75–80%LC-MS: [M+H]⁺ 387.1¹⁹F NMR: Sharp singlet ~ -76 ppm
4 Cleavage & Lactamization1. HCl/dioxane2. DIPEA, 90 °C60–65%LC-MS: [M+H]⁺ 251.1IR: Lactam C=O ~1660 cm⁻¹
5 TFAc DeprotectionK₂CO₃, MeOH/H₂O85–90%LC-MS: [M+H]⁺ 155.1¹H NMR: Complete loss of TFAc signal

Note: While 9-amino-5-azaspiro[1]nonan-6-one is often utilized as a racemic building block, substituting racemic tert-butanesulfinamide with enantiopure (Rs)- or (Ss)-tert-butanesulfinamide in Step 1 allows for the asymmetric synthesis of specific C9 enantiomers.

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. URL:[Link]

  • Noble, A., & Anderson, J. C. (2013). Nitro-Mannich Reaction. Chemical Reviews, 113(5), 2887-2939. URL:[Link]

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995. URL:[Link]

Application Note: Protocol for Assessing the Metabolic Stability of 9-Amino-5-azaspiro[3.5]nonan-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Procedure & Application Guide Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Drug Development Professionals

Introduction & Scientific Rationale

The strategic incorporation of spirocyclic scaffolds into drug candidates is a proven tactic to escape the "flatland" of planar aromatic systems. Spirocycles inherently possess a high fraction of sp3 -hybridized carbons ( Fsp3​ ), which positively influences aqueous solubility, target binding selectivity, and metabolic stability .

9-Amino-5-azaspiro[3.5]nonan-6-one (CAS: 1803603-81-7) is a highly versatile building block featuring a primary amine and a delta-lactam integrated into a spiro-fused ring system. While the spiro-fusion sterically shields adjacent carbon centers from rapid Cytochrome P450 (CYP)-mediated oxidation, the primary amine remains a potential "soft spot" for N-oxidation or deamination.

To accurately predict the in vivo hepatic clearance ( CLH​ ) of derivatives containing this scaffold, we utilize a substrate depletion approach in Human Liver Microsomes (HLM). By measuring the in vitro half-life ( t1/2​ ) of the parent compound, we can calculate the intrinsic clearance ( CLint​ ). This protocol is designed as a self-validating system, ensuring that observed depletion is strictly enzyme-mediated rather than a result of chemical instability or non-specific binding .

Experimental Workflow

The following workflow illustrates the high-throughput microsomal stability assay optimized for spirocyclic amines.

Workflow Prep 1. Reagent & Compound Prep (1 µM 9-Amino-5-azaspiro[3.5]nonan-6-one) Incubate 2. Microsomal Incubation (HLM/MLM + NADPH at 37°C) Prep->Incubate Timepoints 3. Aliquot Sampling (0, 5, 15, 30, 45, 60 min) Incubate->Timepoints Quench 4. Reaction Quenching (Cold Acetonitrile + IS) Timepoints->Quench Centrifuge 5. Protein Precipitation (Centrifugation at 4000 rpm) Quench->Centrifuge Analyze 6. LC-MS/MS Analysis (Quantify % Parent Remaining) Centrifuge->Analyze Calculate 7. PK Parameter Calculation (Half-life & Intrinsic Clearance) Analyze->Calculate

Figure 1: High-throughput in vitro metabolic stability workflow for spirocyclic compounds.

Materials and Reagents

  • Test Compound: 9-Amino-5-azaspiro[3.5]nonan-6-one (10 mM stock in LC-MS grade DMSO).

  • Enzyme Matrix: Pooled Human Liver Microsomes (HLM), typically 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Cofactor: NADPH Regenerating System (NRS) or 1 mM NADPH final concentration.

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing a suitable Internal Standard (IS) (e.g., Tolbutamide or Labetalol at 100 ng/mL).

  • Control Compounds: Verapamil (High clearance positive control) and Warfarin (Low clearance negative control).

Step-by-Step Protocol

This methodology is optimized for 96-well or 384-well plate formats to support higher throughput screening .

Phase 1: Preparation & Equilibration

Causality Note: The test compound concentration is kept at 1 µM to ensure it is significantly lower than the Michaelis-Menten constant ( Km​ ). This guarantees pseudo-first-order kinetics, which is a strict mathematical requirement for calculating intrinsic clearance from half-life.

  • Prepare Working Solutions: Dilute the 10 mM stock of 9-Amino-5-azaspiro[3.5]nonan-6-one to a 100 µM intermediate solution in 50% Acetonitrile/Water. Further dilute to 2 µM in the 100 mM Potassium Phosphate buffer.

  • Prepare Microsomal Suspension: Dilute the HLM stock in the phosphate buffer to a concentration of 1.0 mg/mL.

    • Expert Insight: Using a final protein concentration of 0.5 mg/mL minimizes non-specific microsomal binding ( fu,mic​ ), which can artificially inflate apparent metabolic stability .

  • Equilibration: Aliquot 50 µL of the 2 µM test compound solution and 50 µL of the 1.0 mg/mL HLM suspension into a 96-well incubation plate. Pre-warm the plate in a shaking incubator at 37°C for 10 minutes.

Phase 2: Reaction Initiation & Sampling

Causality Note: A minus-cofactor (-NADPH) control must be run in parallel. If the compound depletes in the absence of NADPH, it indicates chemical instability or non-CYP mediated degradation (e.g., hydrolysis of the lactam), validating the integrity of the CYP-specific data.

  • Initiation: Start the metabolic reaction by adding 10 µL of pre-warmed 10 mM NADPH solution to each well (Final assay volume = 110 µL; Final[Compound] = 1 µM; Final [Protein] = 0.5 mg/mL).

  • Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove a 15 µL aliquot from the incubation mixture.

Phase 3: Quenching & Protein Precipitation
  • Quenching: Immediately transfer the 15 µL aliquot into a crash plate containing 60 µL of ice-cold Quench Solution (ACN + IS).

    • Expert Insight: The 4:1 ratio of organic solvent to aqueous sample instantly denatures the CYP enzymes, definitively halting metabolism and precipitating the microsomal proteins.

  • Centrifugation: Seal the crash plate and centrifuge at 4,000 rpm for 15 minutes at 4°C.

  • Transfer: Transfer 50 µL of the clear supernatant into an analysis plate and dilute with 50 µL of LC-MS grade water to optimize peak shape for reversed-phase LC-MS/MS analysis.

Data Analysis & Pharmacokinetic Calculations

Analyze the samples via LC-MS/MS, integrating the peak area of 9-Amino-5-azaspiro[3.5]nonan-6-one relative to the Internal Standard.

  • Determine Half-Life ( t1/2​ ): Plot the natural log ( ln ) of the percent parent remaining versus time. The slope of the linear regression line represents the elimination rate constant ( k ).

    t1/2​=kln(2)​
  • Calculate Intrinsic Clearance ( CLint​ ): Scale the half-life to the incubation volume and protein concentration to derive the in vitro intrinsic clearance.

    CLint​=t1/2​ln(2)​×Amount of Protein (mg)Volume of Incubation (µL)​
Quantitative Data Interpretation

To assist in structural optimization and prioritization of spirocyclic analogs, compare your derived CLint​ against the standardized clearance classification tiers summarized in Table 1 .

Table 1: Metabolic Clearance Classifications (Based on HLM at 0.5 mg/mL protein)

Clearance TierHalf-life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Predicted Hepatic Extraction Ratio ( EH​ )
Low > 60< 23Low (< 0.3) — Favorable for oral dosing
Moderate 20 - 6023 - 70Intermediate (0.3 - 0.7) — Monitor closely
High < 20> 70High (> 0.7) — Risk of extensive first-pass effect

If 9-Amino-5-azaspiro[3.5]nonan-6-one exhibits high clearance, subsequent metabolite identification (MetID) scans should be performed to determine if the primary amine is undergoing rapid N-dealkylation/oxidation, which would necessitate further steric hindrance or bioisosteric replacement.

References

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes." Drug Metabolism and Disposition, 27(11), 1350-1359. Available at:[Link]

  • Di, L., Kerns, E. H., Hong, Y., Kleintop, T. A., McConnell, O. J., & Huryn, D. M. (2003). "Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates." Journal of Biomolecular Screening, 8(4), 453-462. Available at:[Link]

  • Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). "Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development." Pharmacological Reports, 58(4), 453-472. Available at:[Link]

Troubleshooting & Optimization

reducing impurities in 9-Amino-5-azaspiro[3.5]nonan-6-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific synthetic bottlenecks encountered when producing 9-Amino-5-azaspiro[3.5]nonan-6-one .

Spirocyclic scaffolds provide attractive targets in drug discovery due to their inherent three-dimensional structures, which enhance protein interactions and improve metabolic stability (). However, synthesizing this specific δ -lactam fused to a cyclobutane ring presents unique challenges. The pathway typically involves the cyclization of an azido-ester intermediate followed by reduction, a process highly susceptible to oligomerization, incomplete reduction, and pH-induced lactam hydrolysis.

This guide is designed to help you understand the mechanistic causality behind these impurities and implement self-validating protocols to eliminate them.

Part 1: Synthesis Workflow & Impurity Generation Pathways

To effectively troubleshoot, we must first map the points of failure in the synthetic route. The diagram below illustrates the standard workflow and the specific nodes where process-related impurities are generated.

SynthesisWorkflow SM Cyclobutane Precursor Int1 Azido-Ester Intermediate SM->Int1 Alkylation Lactam Spiro-Lactam Formation Int1->Lactam Cyclization ImpA Impurity A: Oligomeric Species Int1->ImpA High Concentration Red Azide Reduction Lactam->Red Chemoselective Reduction Product 9-Amino-5-azaspiro [3.5]nonan-6-one Red->Product Isolation ImpB Impurity B: Hydroxylamine Red->ImpB Catalyst Poisoning ImpC Impurity C: Ring-Opened Amino Acid Product->ImpC Acidic pH Exposure

Mechanistic workflow for 9-Amino-5-azaspiro[3.5]nonan-6-one synthesis and impurity generation.

Part 2: Troubleshooting Guides & FAQs

Q1: During the lactamization step, I am observing a high percentage of high-molecular-weight impurities (Impurity A). How can I suppress this? A1: This is a kinetic issue. The synthesis of spiro-fused lactams via cyclocondensation is highly sensitive to reaction parameters (). At higher concentrations, the rate of intermolecular condensation (forming oligomers) outpaces the rate of intramolecular cyclization (forming the desired spiro-lactam). Solution: Implement high-dilution conditions (≤ 0.05 M) or use a syringe pump for the slow, continuous addition of the azido-ester intermediate into the basic reaction mixture. This ensures the localized concentration of the reactive species remains low, favoring intramolecular ring closure.

Q2: My final product contains significant amounts of a hydroxylamine derivative (Impurity B) after the azide reduction step. What is causing this? A2: The reduction of azido intermediates to primary amines via catalytic hydrogenation (e.g., Pd/C, H2​ ) proceeds through hydroxylamine and azo intermediates. If the reaction stalls, these intermediates accumulate. This is typically caused by catalyst poisoning from trace heavy metals or insufficient hydrogen mass transfer (). Solution: Abandon transition-metal catalyzed hydrogenation for this specific substrate. Instead, utilize a chemoselective Staudinger reduction ( PPh3​/H2​O ). This pathway bypasses the hydroxylamine intermediate entirely by forming an aza-ylide, which cleanly hydrolyzes to the primary amine.

Q3: During purification, the spiro-lactam ring opens, yielding an amino acid byproduct (Impurity C). How can I stabilize the product? A3: δ -lactams fused to sterically demanding spiro-systems possess inherent ring strain, making them highly susceptible to hydrolysis under acidic or strongly basic conditions (). Standard silica gel is inherently acidic and will catalyze the ring-opening of your product during column chromatography. Solution: Buffer your silica gel by pre-treating it with 1% Triethylamine (TEA) in your mobile phase, or switch to neutral alumina. Furthermore, limit the time the product spends in aqueous acidic solutions during workup.

Part 3: Quantitative Data: Impact of Reaction Parameters on Impurity Profiles

The following table summarizes the causal relationship between reaction parameters and the resulting impurity profiles, demonstrating why the optimized Staudinger/High-Dilution route is superior.

Reaction ParameterConditionOligomeric Impurity (A)Hydroxylamine Impurity (B)Overall Yield
Concentration (Lactamization) 0.5 M18.5%N/A62%
Concentration (Lactamization) 0.05 M2.1% N/A88%
Reduction Method Pd/C (5 mol%), H2​ N/A14.3%71%
Reduction Method PPh3​ (1.2 eq), H2​O N/ANot Detected 91%

Part 4: Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol for the Chemoselective Staudinger Reduction includes built-in validation checkpoints. This ensures that any failure is caught immediately, preventing the carryover of impurities.

Objective: Reduce 9-azido-5-azaspiro[3.5]nonan-6-one to the target amine while suppressing Impurity B and Impurity C.

Step-by-Step Methodology:

  • Initiation & Dilution: Dissolve the crude 9-azido-5-azaspiro[3.5]nonan-6-one (1.0 eq) in a Tetrahydrofuran/Water mixture (10:1 v/v) at a strict concentration of 0.05 M.

  • Chemoselective Reagent Addition: Cool the vessel to 0 °C. Add Triphenylphosphine ( PPh3​ , 1.2 eq) portion-wise over 15 minutes. Causality: The nucleophilic phosphorus selectively attacks the azide to form an intermediate aza-ylide, releasing N2​ gas.

  • Validation Checkpoint 1 (Aza-ylide Formation): After stirring for 2 hours at room temperature, analyze the mixture via TLC (DCM:MeOH 9:1). The complete disappearance of the azide starting material ( Rf​≈0.7 ) and the appearance of a baseline spot ( Rf​≈0.1 ) validates that the aza-ylide has fully formed. Do not proceed to heating until this is confirmed.

  • Hydrolysis: Heat the reaction mixture to 45 °C for 4 hours. This thermal energy is required to efficiently hydrolyze the aza-ylide into the primary amine and triphenylphosphine oxide (TPPO).

  • Validation Checkpoint 2 (Amine Confirmation): Spot the reaction mixture on a TLC plate, dry it, and stain with a 0.2% Ninhydrin solution in ethanol. Heat the plate. A distinct purple spot confirms the successful generation of the primary amine.

  • pH-Controlled Workup: Concentrate the THF under reduced pressure. Acidify the remaining aqueous layer to pH 3 using 1M HCl to protonate the target amine, rendering it water-soluble. Extract with Ethyl Acetate (3 x 20 mL) to remove the TPPO byproduct.

    • Critical Causality Step: Immediately basify the aqueous layer to pH 9 using saturated NaHCO3​ and extract with Dichloromethane (3 x 20 mL). Minimizing the time spent at pH 3 is critical to preventing the acid-catalyzed formation of Impurity C (Ring-Opened Amino Acid).

  • Purification: Dry the combined DCM layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify the residue via flash chromatography using neutral alumina (eluting with a gradient of DCM to 10% MeOH in DCM) to yield the pure 9-Amino-5-azaspiro[3.5]nonan-6-one.

References

  • Title: New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues Source: PMC / NIH URL: [Link]

  • Title: An update on the synthesis and reactivity of spiro-fused β-lactams Source: ResearchGate URL: [Link]

  • Title: Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals Source: ACS Omega URL: [Link]

Technical Support Center: Enhancing Stereoselectivity in 9-Amino-5-azaspiro[3.5]nonan-6-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in the stereoselective installation of the C9 primary amine on the 5-azaspiro[3.5]nonan-6-one scaffold. This spirocyclic lactam is a highly valuable, rigid 3D pharmacophore, but the lack of adjacent stereocenters makes the enantioselective amination of its ketone precursor (9-oxo-5-azaspiro[3.5]nonan-6-one) notoriously difficult.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols for the three most robust stereoselective strategies: Biocatalytic Transamination, Chiral Auxiliary (Ellman’s) Synthesis, and Direct Asymmetric Reductive Amination (DARA).

Quantitative Method Comparison

To select the most appropriate route for your lab's capabilities, review the quantitative performance data of each methodology below:

Synthesis StrategyTypical YieldStereoselectivityScalabilityReagent CostKey Operational Challenge
Biocatalytic Transamination 75 - 85%>99% eeHigh (Flow/Batch)Low - MediumOvercoming thermodynamic equilibrium
Ellman’s Chiral Auxiliary 60 - 70%90 - 95% drModerateHighMaintaining cryogenic temperatures
Ir-Catalyzed DARA 70 - 80%85 - 94% eeHighVery HighHigh-pressure H₂ gas handling
Biocatalytic Transamination (The Green & Highly Selective Route)

Mechanistic Causality: Engineered ω-transaminases (ATAs) utilize Pyridoxal-5'-phosphate (PLP) to shuttle an amino group from a sacrificial donor (isopropylamine) to the prochiral spiro-ketone. The rigid, chiral active site of the enzyme strictly dictates the trajectory of hydride and amine transfer, effectively overriding any inherent substrate bias. This method is highly favored in process chemistry for spirocyclic amines due to its near-perfect enantiocontrol [1].

Transaminase_Cycle PLP Enzyme-PLP Complex (Resting State) PMP Enzyme-PMP Complex (Activated State) PLP->PMP Amination of Cofactor Byproduct Acetone (Removed via N2) PLP->Byproduct Release PMP->PLP Amination of Substrate Amine Chiral 9-Amino-Lactam PMP->Amine Stereoselective Release Donor Isopropylamine (Amine Donor) Donor->PLP NH2 Transfer Ketone 9-Oxo-5-azaspiro[3.5]nonan-6-one Ketone->PMP Substrate Binding

PLP-dependent catalytic cycle of ω-transaminase for spiro-ketone amination.

Self-Validating Protocol:

  • Preparation: Dissolve 100 mmol of 9-oxo-5-azaspiro[3.5]nonan-6-one in 10% (v/v) DMSO. Prepare a pH 8.0 phosphate buffer containing 1 mM PLP and 500 mmol Isopropylamine (IPA).

  • Reaction: Add 2.5 g of engineered ATA (e.g., ATA-200 series). Stir at 35°C.

  • Equilibrium Shift: Apply a continuous N₂ sweep across the headspace to volatilize the acetone byproduct.

  • Validation Checkpoint 1 (In-Process): Pull a 50 µL aliquot at 12h. Derivatize with Marfey's reagent and analyze via chiral HPLC. Proceed to workup only if conversion >95% and ee >99%.

  • Workup: Adjust pH to 11 with NaOH to denature and crash out the enzyme. Filter, then extract the aqueous layer with MTBE. Concentrate to yield the enantiopure amine.

Troubleshooting & FAQs: Q: My biocatalytic reaction stalls at 50-60% conversion despite excess isopropylamine. How do I push it to completion? A: This is a classic thermodynamic equilibrium issue inherent to transaminases. Because the equilibrium constant for aliphatic ketones is near 1, excess donor isn't enough. You must actively remove the acetone byproduct. If an N₂ sweep is insufficient, implement a mild vacuum cycle (e.g., 200 torr periodically) or use an isopropylamine/water azeotropic distillation setup [1].

Q: The spiro-ketone is precipitating out of the buffer, causing erratic conversion rates. A: Spirocyclic scaffolds are highly lipophilic and prone to aggregation in aqueous media. Increase your DMSO co-solvent concentration up to 15% (validate enzyme tolerance first) or elevate the reaction temperature to 45°C if using a thermostable ATA variant.

Chiral Auxiliary Approach (Ellman’s Sulfinamide)

Mechanistic Causality: When biocatalysis is not viable, Ellman’s auxiliary provides predictable stereocontrol. Condensation of the spiro-ketone with (R)- or (S)-tert-butanesulfinamide yields a chiral sulfinyl imine. The bulky tert-butyl group sterically shields one face of the C=N bond. Subsequent reduction with a hydride source is forced to occur from the less hindered face, establishing the C9 stereocenter with high diastereoselectivity [2].

Ellman_Workflow K 9-Oxo-Lactam Cond Ti(OEt)4 Condensation K->Cond Aux (R)-t-Bu-Sulfinamide Aux->Cond Imine Chiral Sulfinyl Imine Cond->Imine Red L-Selectride Reduction Imine->Red Steric Face Blockage Deprot HCl/MeOH Deprotection Red->Deprot Diastereomer Cleavage Prod Enantiopure 9-Amino-Lactam Deprot->Prod

Workflow for the stereoselective synthesis using Ellman's chiral auxiliary.

Self-Validating Protocol:

  • Condensation: To a solution of the ketone (1.0 eq) and (R)-tert-butanesulfinamide (1.2 eq) in THF, add Ti(OEt)₄ (2.0 eq). Stir at room temperature for 18h.

  • Validation Checkpoint 1: Quench a micro-aliquot in brine, extract with EtOAc, and check via LC-MS. Target: >98% conversion to the sulfinyl imine mass [M+H]+.

  • Reduction: Cool the purified imine solution in THF to -48°C. Dropwise add L-Selectride (1.5 eq). Stir for 4h.

  • Validation Checkpoint 2: Analyze via ¹H-NMR. The tert-butyl singlet and spiro-ring protons will resolve into distinct diastereomeric peaks. Target: >90% dr.

  • Deprotection: Treat the isolated major diastereomer with 4M HCl in MeOH for 2h at room temperature to cleave the auxiliary, yielding the hydrochloride salt of the target amine.

Troubleshooting & FAQs: Q: I am getting a poor diastereomeric ratio (dr ~ 60:40) during the reduction step using NaBH₄. A: NaBH₄ is often too small to fully respect the steric bulk of the tert-butyl group on the rigid spirocyclic frame. Switch to a bulkier reducing agent like L-Selectride or strictly control the temperature at -78°C. The rigid nature of the [3.5] spiro system requires maximum steric differentiation to achieve high dr [2].

Q: My deprotection step is leaving unreacted sulfinamide impurities. A: Ensure strictly anhydrous HCl is used (e.g., HCl in dioxane or MeOH). Aqueous acids can cause partial hydrolysis of the lactam ring (opening the 5-azaspiro[3.5]nonan-6-one to an amino acid) rather than cleanly cleaving the N-S bond.

Direct Asymmetric Reductive Amination (DARA)

Mechanistic Causality: DARA utilizes chiral Iridium(III) complexes bearing spiro-phosphoramidite ligands. The metal coordinates the transient imine formed from the spiro-ketone and ammonium acetate. The rigid, chiral ligand environment creates a highly specific binding pocket that dictates the trajectory of hydride insertion from H₂ gas, enabling direct conversion to the chiral amine without intermediate isolation [3].

Self-Validating Protocol:

  • Catalyst Activation: In a glovebox, mix [Ir(COD)Cl]₂ (1 mol%) and (R)-SpiroPAP ligand (2.2 mol%) in anhydrous MeOH. Stir for 30 mins.

  • Reaction Setup: Transfer the catalyst, 9-oxo-5-azaspiro[3.5]nonan-6-one (1.0 eq), and NH₄OAc (5.0 eq) to a high-pressure autoclave.

  • Hydrogenation: Purge with H₂ three times, then pressurize to 50 atm. Stir at 50°C for 24h.

  • Validation Checkpoint 1: Vent the reactor safely. Analyze the crude mixture via GC-FID. Target: Complete disappearance of the ketone peak.

  • Purification: Concentrate and purify via acid-base extraction to isolate the free base.

Troubleshooting & FAQs: Q: I am observing significant amounts of secondary amine (dimer) byproduct. A: Dimerization occurs when the newly formed primary amine competes with NH₄OAc to attack the unreacted ketone. To suppress this, increase the NH₄OAc equivalents (up to 10 eq) and ensure the H₂ pressure is maintained at 50 atm to accelerate the reduction of the primary imine before it can react further [3].

References
  • Kohrt, J. T., et al. "Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine." Organic Process Research & Development, ACS Publications.[Link]

  • Zhou, P., et al. "Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold." The Journal of Organic Chemistry, ACS Publications.[Link]

  • Hou, G., et al. "Asymmetric Hydrogenation of Cyclic Imines Catalyzed by Chiral Spiro Iridium Phosphoramidite Complexes for Enantioselective Synthesis of Tetrahydroisoquinolines." ResearchGate.[Link]

avoiding degradation of 9-Amino-5-azaspiro[3.5]nonan-6-one during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 9-Amino-5-azaspiro[3.5]nonan-6-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the degradation of this valuable spirocyclic compound during storage and handling.

Introduction

9-Amino-5-azaspiro[3.5]nonan-6-one is a unique bifunctional molecule featuring a primary amine and a δ-lactam integrated into a spirocyclic scaffold. This structure, while offering exciting possibilities in medicinal chemistry, also presents specific stability challenges. Understanding the potential degradation pathways is crucial for maintaining the integrity of the compound throughout its lifecycle in a research and development setting. This guide provides a comprehensive overview of recommended storage conditions, potential degradation mechanisms, and a troubleshooting guide to address common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 9-Amino-5-azaspiro[3.5]nonan-6-one?

For long-term stability, it is recommended to store 9-Amino-5-azaspiro[3.5]nonan-6-one at -20°C or lower in a tightly sealed container, protected from light and moisture. The presence of both a primary amine and a lactam makes the compound susceptible to degradation via oxidation and hydrolysis, respectively. Low temperatures and the exclusion of environmental factors are key to minimizing these reactions.

Q2: Can I store the compound at room temperature for short periods?

While not ideal, short-term storage at room temperature (e.g., during sample preparation for an experiment) is generally acceptable. However, it is crucial to minimize the duration of exposure to ambient conditions. For any period longer than a few hours, it is advisable to keep the compound in a desiccator and under an inert atmosphere (e.g., argon or nitrogen) to mitigate oxidation and hydrolysis.

Q3: The compound has developed a yellowish or brownish tint. What could be the cause?

A change in color, particularly to yellow or brown, is often an indicator of oxidation of the primary amine group. This can be initiated by exposure to air (oxygen) and can be accelerated by light. It is crucial to handle the compound under an inert atmosphere whenever possible and store it in amber vials or otherwise protected from light.

Q4: I've noticed a change in the physical state of the compound (e.g., clumping or becoming oily). What does this suggest?

Changes in the physical state can be due to the absorption of moisture from the atmosphere, which can lead to the hydrolysis of the lactam ring. This will not only change the physical appearance but will also result in the formation of impurities. Always handle the compound in a dry environment (e.g., a glove box or under a stream of dry inert gas) and store it with a desiccant.

Q5: Are there any solvents or substances that are incompatible with 9-Amino-5-azaspiro[3.5]nonan-6-one?

Yes. Avoid contact with strong acids, strong bases, and strong oxidizing agents.

  • Acids and Bases: Can catalyze the hydrolysis of the δ-lactam ring.

  • Oxidizing Agents: Can lead to the degradation of the primary amine.

  • Protic Solvents (e.g., methanol, water): Can participate in the hydrolysis of the lactam, especially at non-neutral pH or elevated temperatures. While often used in reactions, prolonged storage in these solvents is not recommended.

Potential Degradation Pathways

Understanding the likely degradation pathways of 9-Amino-5-azaspiro[3.5]nonan-6-one is fundamental to troubleshooting stability issues. The two primary functional groups susceptible to degradation are the primary amine and the δ-lactam.

DegradationPathways cluster_main 9-Amino-5-azaspiro[3.5]nonan-6-one cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation MainCompound 9-Amino-5-azaspiro[3.5]nonan-6-one HydrolysisProduct Ring-Opened Amino Acid MainCompound->HydrolysisProduct H₂O / H⁺ or OH⁻ OxidationProduct1 Imino Compound MainCompound->OxidationProduct1 [O] (Air, Light, Metal Ions) ThermalProduct Polymerization/Decomposition Products MainCompound->ThermalProduct High Temperature OxidationProduct2 Nitrile/Aldehyde/Carboxylic Acid OxidationProduct1->OxidationProduct2 Further Oxidation

Figure 1: Plausible degradation pathways for 9-Amino-5-azaspiro[3.5]nonan-6-one.

  • Hydrolysis of the δ-Lactam: The six-membered lactam ring can undergo hydrolysis, particularly under acidic or basic conditions, to yield the corresponding ring-opened amino acid. This is a significant degradation pathway, especially in the presence of moisture. The reactivity of lactams to hydrolysis is influenced by ring strain.

  • Oxidation of the Primary Amine: The primary amine is susceptible to oxidation, which can be initiated by atmospheric oxygen and accelerated by factors such as light and the presence of metal ions.[1][2][3] This can lead to a variety of degradation products, including the corresponding imine, which may further degrade to nitriles, aldehydes, or carboxylic acids.

  • Thermal Degradation: At elevated temperatures, the compound may undergo more complex degradation, potentially involving polymerization or decomposition into smaller, volatile fragments.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the degradation of 9-Amino-5-azaspiro[3.5]nonan-6-one.

Observed Problem Potential Cause(s) Recommended Actions & Investigation
Discoloration (Yellowing/Browning) Oxidation of the primary amine.1. Minimize Air and Light Exposure: Handle the compound under an inert atmosphere (e.g., argon or nitrogen). Store in amber vials or wrap containers in aluminum foil. 2. Check for Metal Contamination: Ensure spatulas and other handling equipment are clean and free of metal residues that can catalyze oxidation. 3. Purity Analysis: Analyze the sample by HPLC-UV to quantify the parent compound and detect new impurity peaks. Use LC-MS to identify the molecular weights of the degradation products.
Clumping, Oily Appearance, or Stickiness Moisture absorption leading to potential hydrolysis.1. Improve Storage Conditions: Store in a desiccator or a dry box. Ensure the container is tightly sealed. 2. Handle in a Dry Environment: Use a glove box or a stream of dry inert gas when handling the compound. 3. Analytical Confirmation: Use Karl Fischer titration to determine the water content. Analyze by HPLC to check for the presence of the ring-opened amino acid impurity.
Appearance of New Peaks in HPLC/LC-MS Chemical degradation (hydrolysis, oxidation, etc.).1. Review Storage and Handling History: Identify any potential exposure to incompatible conditions (heat, light, moisture, acids, bases, oxidants). 2. Characterize Degradants: Use LC-MS/MS to determine the molecular weight and fragmentation pattern of the new peaks. This can help elucidate their structures and confirm the degradation pathway. 3. Perform a Forced Degradation Study: To confirm the identity of the degradants, intentionally expose the compound to acidic, basic, oxidative, and thermal stress and compare the resulting impurity profiles with the observed one.
Inconsistent Experimental Results Degradation of the compound in solution.1. Prepare Solutions Freshly: Avoid storing stock solutions for extended periods, especially in protic or non-anhydrous solvents. 2. Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions for long-term storage. 3. pH of the Medium: Be mindful of the pH of your reaction or assay buffer, as it can significantly impact the stability of the lactam.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure

StorageProtocol cluster_storage Storage cluster_handling Handling Store Store at ≤ -20°C Protect Protect from light (amber vial) Store->Protect Seal Tightly seal container Protect->Seal Desiccate Store with desiccant Seal->Desiccate Equilibrate Equilibrate to room temperature before opening Inert Handle under inert atmosphere (Ar or N₂) Equilibrate->Inert Dry Use dry solvents and equipment Inert->Dry Minimize Minimize time at room temperature Dry->Minimize

Figure 2: Recommended storage and handling workflow.

  • Upon Receipt: Immediately transfer the compound to a freezer set at -20°C or below.

  • For Use:

    • Allow the container to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

    • Open the container and handle the compound under a gentle stream of dry argon or nitrogen.

    • Weigh out the desired amount quickly and efficiently.

    • Tightly reseal the container, purge with inert gas if possible, and return it to the freezer.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for monitoring the purity of 9-Amino-5-azaspiro[3.5]nonan-6-one.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 5% to 95% B over 20 minutes. This should be optimized to ensure separation of the main peak from any potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (as the compound lacks a strong chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

References

  • Fredriksen, S. B., & Jens, K.-J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770–1777.
  • Commonwealth Scientific & Industrial Research Organisation. (n.d.). Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents.
  • Lee, Y., Um, M.-H., Kim, Y., & Heo, J. (2022). Nitriles as main products from the oxidation of primary amines by ferrate(VI): Kinetics, mechanisms and toxicological implications for nitrogenous disinfection byproduct control.

Sources

Technical Support Center: Optimization of Crystallization Conditions for 9-Amino-5-azaspiro[3.5]nonan-6-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively working on the crystallization of 9-Amino-5-azaspiro[3.5]nonan-6-one. The unique structural characteristics of this molecule—a spirocyclic core, a primary amine, and a lactam moiety—present specific challenges to obtaining high-quality single crystals suitable for X-ray diffraction and other analytical techniques. This document provides a structured approach to overcoming these challenges, moving from initial screening to advanced troubleshooting.

Getting Started: A Strategic Approach to Crystallization

The successful crystallization of any compound is a blend of systematic screening and an understanding of its physicochemical properties. For 9-Amino-5-azaspiro[3.5]nonan-6-one, its polarity and hydrogen bonding capabilities are the dominant factors to consider. Before initiating any crystallization experiment, it is crucial to ensure the starting material is of high purity (ideally >95%), as impurities can significantly inhibit nucleation and crystal growth.[1]

The following flowchart provides a decision-making framework for selecting an initial crystallization strategy.

G start Start: Purified 9-Amino-5-azaspiro[3.5]nonan-6-one (>95%) amount Amount of Material? start->amount screen Perform Solvent Solubility Screen (e.g., Methanol, Ethanol, Acetonitrile, Water) amount->screen > 10 mg vapor_diff Vapor Diffusion amount->vapor_diff < 10 mg soluble Soluble in a Volatile Solvent? screen->soluble slow_evap Slow Evaporation soluble->slow_evap Yes soluble_hot Soluble Hot, Insoluble Cold? soluble->soluble_hot No end Crystals Obtained slow_evap->end troubleshoot Troubleshoot: - Oiling Out - Amorphous Solid - No Precipitation slow_evap->troubleshoot Failure vapor_diff->end vapor_diff->troubleshoot Failure slow_cool Slow Cooling soluble_hot->slow_cool Yes two_solvent Two-Solvent System (Solvent + Anti-solvent) soluble_hot->two_solvent No slow_cool->end slow_cool->troubleshoot Failure two_solvent->end two_solvent->troubleshoot Failure

Caption: Crystallization Strategy Selection Flowchart.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the crystallization of polar, hydrogen-bonding compounds like 9-Amino-5-azaspiro[3.5]nonan-6-one.

Q1: My compound "oiled out" instead of forming crystals. What does this mean and what should I do?

A: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is too high for nucleation to occur, leading to the formation of a liquid phase instead of a solid.[2][3] This is common with highly polar molecules.

  • Probable Cause: The solution is too concentrated, the cooling rate is too fast, or the chosen solvent is not ideal. Impurities can also lower the melting point of the mixture, contributing to this issue.

  • Solution:

    • Re-heat the solution until the oil redissolves.

    • Add more solvent to decrease the concentration.

    • Allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.[4][5]

    • Consider a different solvent or a two-solvent system where the compound has slightly lower solubility.

Q2: No crystals have formed after several days. What are the next steps?

A: This indicates that the solution is not sufficiently supersaturated for spontaneous nucleation to occur.[5][6]

  • Probable Cause: Too much solvent was used, or the compound is highly soluble in the chosen solvent even at lower temperatures.

  • Solution:

    • Induce Nucleation: Try scratching the inside of the vial just below the surface of the liquid with a glass rod.[5] The microscopic scratches can provide nucleation sites.

    • Seeding: If you have any solid material, add a tiny crystal (a "seed") to the solution to act as a template for growth.[5][7]

    • Increase Concentration: Allow a small amount of solvent to evaporate by slightly loosening the cap of the vial.[6] Alternatively, a gentle stream of inert gas (like nitrogen) can be passed over the surface of the solution.

    • Cool to a Lower Temperature: If the solution is at room temperature, try moving it to a refrigerator or freezer to further decrease solubility.[5]

Q3: I only have a small amount of material (<10 mg). Which crystallization technique is best?

A: For small quantities of material, vapor diffusion is often the most successful method.[1][8] This technique allows for a very slow and controlled change in solvent composition, which is ideal for promoting the growth of high-quality single crystals. Both hanging drop and sitting drop vapor diffusion are excellent choices.[9][10]

Q4: My crystals are very small or needle-like. How can I grow larger crystals?

A: The formation of small or needle-like crystals is typically a result of rapid nucleation and crystal growth.[1][3]

  • Probable Cause: The solution became supersaturated too quickly.

  • Solution:

    • Slow Down the Process: Whether you are using slow evaporation, cooling, or vapor diffusion, the key is to slow down the rate of crystallization. For slow cooling, insulate the flask.[4] For evaporation, reduce the surface area of the opening of the vial.[8] For vapor diffusion, use a less volatile anti-solvent or move the setup to a cooler, more stable temperature environment.[11]

    • Use a More Dilute Solution: Starting with a less concentrated solution will require a longer time to reach supersaturation, often leading to fewer nucleation events and larger crystals.

In-Depth Troubleshooting Guides & Protocols

Guide 1: Optimizing Solvent Systems

The choice of solvent is the most critical parameter in a crystallization experiment.[1] For 9-Amino-5-azaspiro[3.5]nonan-6-one, its polar amine and lactam groups suggest that polar, hydrogen-bonding solvents will be effective. The ideal solvent is one in which the compound is moderately soluble at high temperatures and poorly soluble at low temperatures.[12]

Solvent Class Examples Boiling Point (°C) Rationale for Use with 9-Amino-5-azaspiro[3.5]nonan-6-one
Protic Solvents Methanol, Ethanol, Isopropanol, Water65, 78, 82, 100Excellent potential for hydrogen bonding with the amine and lactam groups. Water may be a good solvent if the compound is sufficiently polar. Alcohols are often a good starting point.[13][14]
Aprotic Polar Solvents Acetonitrile, Acetone, Ethyl Acetate82, 56, 77Can act as hydrogen bond acceptors. Can be good single solvents or used as the "good" solvent in a two-solvent system.[14]
Ethers Tetrahydrofuran (THF), Dioxane66, 101Moderate polarity. Often used in two-solvent systems as the more soluble component.
Hydrocarbons Hexane, Heptane, Toluene69, 98, 111Very low polarity. Primarily used as anti-solvents to decrease the solubility of the polar compound and induce crystallization.[14]

Protocol: Two-Solvent (Anti-solvent) Crystallization

This method is ideal when no single solvent provides the desired solubility profile.[14][15]

  • Dissolution: Dissolve the compound in the minimum amount of a "good" hot solvent (one in which it is readily soluble, e.g., methanol or ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a quick hot filtration.

  • Addition of Anti-solvent: While the solution is still warm, add a "poor" solvent (anti-solvent, e.g., hexane or toluene) dropwise until the solution becomes persistently cloudy. The two solvents must be miscible.[15]

  • Re-solubilization: Add a few drops of the "good" hot solvent until the solution becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To encourage slow growth, the flask can be placed in a Dewar flask containing warm water.

  • Isolation: Once crystal formation is complete, cool the flask in an ice bath to maximize the yield before collecting the crystals by vacuum filtration.[5]

Guide 2: Advanced Crystallization Techniques

Protocol: Vapor Diffusion

Vapor diffusion is a powerful technique for crystallizing challenging molecules, especially when only small amounts of material are available.[1][8] The principle involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound, gradually decreasing its solubility and promoting crystallization.[9][16]

Caption: Vapor Diffusion Experimental Setup and Mechanism.

  • Prepare the Reservoir: In a small vial or well, place a volume (e.g., 0.5 mL) of a volatile anti-solvent (e.g., diethyl ether, pentane, or hexane).

  • Prepare the Drop: In a smaller container (like a microbridge for a sitting drop or on a siliconized coverslip for a hanging drop), place a small volume (1-5 µL) of a concentrated solution of your compound in a less volatile solvent (e.g., methanol, acetonitrile).[9][10]

  • Seal the System: Place the drop container inside the larger reservoir vial without allowing them to physically mix. Seal the outer vial tightly.

  • Equilibration: Allow the system to equilibrate in a vibration-free location at a constant temperature. The anti-solvent vapor will slowly diffuse into the drop, inducing crystallization over hours to weeks.

Summary and Key Takeaways

The crystallization of 9-Amino-5-azaspiro[3.5]nonan-6-one is a tractable but challenging problem that requires a systematic approach.

  • Purity is Paramount: Start with the highest purity material possible.

  • Embrace Polarity: The molecule's polar nature is your primary guide for solvent selection. Start with polar protic solvents like methanol or ethanol.

  • Control the Rate: Slow and steady wins the race. Rapid precipitation leads to poor quality solids. Slow down cooling, evaporation, or diffusion rates to grow larger, higher-quality crystals.

  • When in Doubt, Use Vapor Diffusion: For small amounts of material or persistent failures with other methods, vapor diffusion offers the most controlled environment for crystal growth.

By applying these principles and protocols, researchers can significantly increase their success rate in obtaining high-quality crystals of 9-Amino-5-azaspiro[3.5]nonan-6-one.

References

  • Vertex AI Search. (2024). The Slow Evaporation Method.
  • IUCr Journals. (2005, August 15). A modified vapor-diffusion crystallization protocol that uses a common dehydrating agent.
  • [Author Unknown]. (n.d.). Guide for crystallization.
  • [Author Unknown]. (n.d.). SOP: CRYSTALLIZATION.
  • The Miller Group, University of North Carolina at Chapel Hill. (2016, May 6). Standard Operating Procedure - The Safety Net.
  • Sommer, R. D. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section C: Structural Chemistry, 80(Pt 7), 337–342.
  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization.
  • Calibre Scientific | Molecular Dimensions. (n.d.). Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment.
  • [Author Unknown]. (2006, January 8). Crystallisation Techniques.
  • BenchChem. (n.d.). Troubleshooting common issues in spirocyclic compound synthesis.
  • University of York, Chemistry Teaching Labs. (n.d.). scXRD: Growing single crystals.
  • [Author Unknown]. (n.d.). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology.
  • ACS Publications. (2022, November 14).
  • ResearchGate. (2021, January 19). How to recrystallize amine compound and it is not soluble in common organic solvents.
  • ANDRITZ. (n.d.). Crystallization process guide | industrial use.
  • EBNER. (n.d.). Cooling Crystallization & Crystallizers.
  • University of Rochester, Chemistry Department. (n.d.). How To: Grow X-Ray Quality Crystals.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • Coelho, F., et al. (2002). Crystal structure of 3-methoxycarbonyl-2-(4-methoxyphenyl)-8-oxo-1-azaspiro[4.5]deca-1,6,9-trien-1-ium-1-olate. Acta Crystallographica Section E: Structure Reports Online, 58(Pt 10), o1135–o1137.
  • MDPI. (2016, June 15). Synthesis and Crystal Structures of Two Novel O, N-Containing Spiro Compounds. Molecules.
  • BenchChem. (n.d.). Application Note: Recrystallization Techniques for Polar Fluorinated Molecules.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • BenchChem. (n.d.). Troubleshooting Crystallization of Cassamedine: A Technical Support Guide.
  • TREA. (n.d.). Purification of a crude lactam mixture by means of melt crystallization.
  • ACS Publications. (2012, December 21). Novel Spiro-Derivatives of 1,3-Thiazine Molecular Crystals: Structural and Thermodynamic Aspects. Crystal Growth & Design.
  • Quora. (2017, April 5). What should I do if crystallisation does not occur?.
  • [Author Unknown]. (n.d.). Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. Topics in Heterocyclic Chemistry.
  • Reddit. (2025, June 9). Guides for crystallization, particularly of inorganic complexes. r/Chempros.
  • ResearchGate. (n.d.). Single crystal structure of the spiro compound 2 c.
  • ResearchGate. (n.d.). Single crystal structure of spiro compound 3a.
  • Indian Patents. (n.d.). 220115: "METHOD FOR PURIFYING LACTAMES".
  • PMC. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir.
  • [Author Unknown]. (n.d.). Green chemistry vs other optimization criteria: Continuous reactive crystallization process to beta-lactam antibiotics. Computers & Chemical Engineering.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Reaction Chemistry & Engineering. (2016, March 1). Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin.
  • [Author Unknown]. (n.d.). Recrystallization.
  • Chemistry LibreTexts. (2022, August 17). Recrystallization.
  • BenchChem. (n.d.). troubleshooting pseudotropine crystallization procedures.
  • [Author Unknown]. (n.d.). RECRYSTALLISATION.
  • MDPI. (2016, October 18). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. Molecules.

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Validation & Comparative

A Comparative Guide to Validating the Mechanism of Action of 9-Amino-5-azaspiro[3.5]nonan-6-one, a Novel PARP1 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of the novel small molecule, 9-Amino-5-azaspiro[3.5]nonan-6-one (hereafter referred to as Compound X), as a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).

The strategic validation of a drug candidate's MoA is fundamental to its preclinical and clinical development. It provides the biological rationale for its therapeutic effect and informs patient selection strategies. This document outlines a logical, multi-tiered approach, beginning with direct biochemical engagement of the target, moving to confirmation in a cellular context, and culminating in a functional, phenotype-based assessment. For comparative analysis, Compound X will be benchmarked against Olaparib, a well-established, FDA-approved PARP inhibitor.

Introduction to PARP1 Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the DNA damage response (DDR) network. It detects single-strand breaks (SSBs) in DNA and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[1][2][3] This process, known as PARylation, creates a scaffold to recruit other DNA repair factors.[1][2]

Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks during cell division, creating highly cytotoxic double-strand breaks (DSBs).[4][5][6] While healthy cells can repair these DSBs using the high-fidelity Homologous Recombination (HR) pathway, cancer cells with mutations in HR genes, such as BRCA1 or BRCA2, cannot.[7][8][9] This dependency creates a powerful therapeutic concept known as synthetic lethality , where the simultaneous loss of two gene functions (in this case, HR deficiency and PARP inhibition) leads to cell death, while the loss of either one alone is viable.[7][8][10]

Compound X, a novel 9-amino-5-azaspiro[3.5]nonan-6-one derivative, has been designed to target the catalytic domain of PARP1. The following guide details the critical experiments required to validate this proposed mechanism and quantitatively compare its performance against Olaparib.

Tier 1: Biochemical Validation of Direct Target Engagement

The foundational step in MoA validation is to confirm that the compound directly interacts with and inhibits the purified target enzyme in vitro. This demonstrates a direct biochemical causality and allows for the determination of intrinsic potency.

Experiment: In Vitro PARP1 Enzymatic Assay

This experiment quantifies the ability of Compound X to inhibit the catalytic activity of recombinant human PARP1. A colorimetric or fluorometric assay is ideal for this purpose, measuring the incorporation of NAD+ (the substrate for PARylation) onto a histone substrate.[11][12]

Causality Explained: A dose-dependent decrease in the assay signal upon addition of Compound X directly demonstrates its ability to inhibit PARP1's enzymatic function. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying potency. Comparing this value to that of Olaparib provides a direct benchmark of biochemical efficacy.[13]

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Brief Protocol: PARP1 Histone H4 Colorimetric Assay [11]

  • Plate Coating: Coat a 96-well microplate with histone H4 and block non-specific binding.

  • Compound Addition: Add serial dilutions of Compound X, Olaparib, or vehicle (DMSO) control to the wells.

  • Enzyme Addition: Add a mixture of recombinant PARP1 enzyme and activating DNA to each well.

  • Reaction Initiation: Add a constant concentration of β-NAD+ to all wells to start the PARylation reaction. Incubate for 30-60 minutes at room temperature.

  • Detection: Wash the plate to remove unbound reagents. Add a primary antibody specific for PAR chains, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Generation: Add TMB substrate. The HRP enzyme will convert TMB into a blue-colored product, which turns yellow upon addition of a stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm. The signal intensity is proportional to PARP1 activity.

  • Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative Data Summary
CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)
Compound X (Predicted) 2.58534x
Olaparib (Reference) 5[14]1[14]0.2x

This table presents hypothetical data for Compound X alongside literature values for Olaparib to illustrate a comparative analysis. A higher selectivity ratio indicates greater selectivity for PARP1 over PARP2.

Tier 2: Cellular Target Engagement and Pathway Modulation

After confirming biochemical activity, the next critical step is to verify that the compound can penetrate the cell membrane, engage its target in the complex cellular environment, and modulate the downstream signaling pathway.

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} caption { label="PARP1 signaling in response to DNA damage."; fontname="Arial"; fontsize=12; }

Experiment: Western Blot for Cellular PARP Activity (PARylation)

This assay directly measures the product of PARP activity within cells.[1] Cells are first treated with a DNA-damaging agent (e.g., hydrogen peroxide, H₂O₂) to robustly activate PARP1. In the presence of an effective inhibitor like Compound X, this induced PARylation should be significantly reduced.

Causality Explained: A reduction in the H₂O₂-induced PAR signal in cells pre-treated with Compound X confirms that the drug engages and inhibits PARP1 in a cellular context. This experiment bridges the gap between biochemical potency and cellular activity. The effective concentration (EC50) can be determined to measure cellular potency.

Brief Protocol: Anti-PAR Western Blot [1][15]

  • Cell Culture: Seed a suitable cancer cell line (e.g., HeLa or A549) in 6-well plates and grow to ~80% confluency.

  • Inhibitor Treatment: Pre-treat cells with a range of concentrations of Compound X or Olaparib for 1-2 hours.

  • DNA Damage Induction: Treat cells with a DNA-damaging agent (e.g., 500 µM H₂O₂) for 15 minutes to stimulate PARP activity.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody that specifically recognizes PAR chains. A "smear" indicates broad PARylation of multiple proteins. Subsequently, probe for a loading control (e.g., β-actin or GAPDH).

  • Detection and Analysis: Use an HRP-conjugated secondary antibody and an ECL substrate to visualize the bands. Quantify the density of the PAR smear relative to the loading control.

Comparative Data Summary
CompoundCellular PARylation Inhibition EC50 (µM)
Compound X (Predicted) 0.15
Olaparib (Reference) ~0.5 - 1.0

Lower EC50 values indicate higher potency in a cellular environment. This hypothetical data suggests Compound X is more potent than Olaparib at inhibiting PARP activity within cells.

Tier 3: Phenotypic Validation of Mechanism

The ultimate validation of the MoA is to demonstrate that target inhibition leads to the predicted biological outcome. For a PARP inhibitor, the quintessential phenotype is synthetic lethality in cancer cells with deficient homologous recombination (HR).[7][10]

Experiment: Synthetic Lethality Cell Viability Assay

This experiment assesses the selective cytotoxicity of Compound X in cancer cells that lack a functional HR pathway (e.g., BRCA1-mutant cells) compared to cells where the HR pathway is intact (BRCA1-wildtype).

Causality Explained: If Compound X is a true PARP inhibitor, it should be significantly more toxic to BRCA1-mutant cells than to their wildtype counterparts.[4][8] This differential sensitivity is the hallmark of synthetic lethality and provides strong evidence that the observed anti-cancer activity is driven by the intended PARP-inhibiting mechanism.

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} caption { label="The principle of synthetic lethality with PARP inhibitors."; fontname="Arial"; fontsize=12; }

Brief Protocol: Cell Viability Assay

  • Cell Culture: Seed both a BRCA1-deficient cell line (e.g., MDA-MB-436 or SUM149PT) and a BRCA1-proficient breast cancer cell line (e.g., MCF7 or MDA-MB-231) in 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of Compound X or Olaparib for 72-96 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.

  • Data Analysis: Calculate the IC50 for each compound in both cell lines. The ratio of IC50 (BRCA-proficient / BRCA-deficient) indicates the synthetic lethality selectivity.

Comparative Data Summary
CompoundIC50 in BRCA-Proficient Cells (µM)IC50 in BRCA-Deficient Cells (µM)Synthetic Lethality Ratio
Compound X (Predicted) 150.05300x
Olaparib (Reference) >10[16][17]~0.1 - 1.0[16][17]>10-100x

A higher synthetic lethality ratio indicates a more potent and selective effect on cancer cells with the target genetic vulnerability, providing strong validation for the on-target mechanism.

Conclusion

The three-tiered validation framework presented here provides a robust and logical pathway to confirm the mechanism of action of 9-Amino-5-azaspiro[3.5]nonan-6-one (Compound X) as a PARP1 inhibitor. By systematically demonstrating direct biochemical inhibition, cellular target engagement, and the hallmark phenotype of synthetic lethality, researchers can build a compelling data package.

The comparative analysis against Olaparib serves to benchmark the performance of Compound X, highlighting its potential advantages in potency and selectivity. The experimental protocols and data structures provided in this guide offer a self-validating system to ensure the scientific integrity and trustworthiness of the findings, forming a solid foundation for further drug development.

References

  • Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. Oncology Reports. Available at: [Link]

  • Drug-Driven Synthetic Lethality: Bypassing Tumor Cell Genetics with a Combination of AsiDNA and PARP Inhibitors. Clinical Cancer Research. Available at: [Link]

  • PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation. Frontiers in Oncology. Available at: [Link]

  • Study Reveals New Mechanism of Action for PARP Inhibitors. National Cancer Institute. Available at: [Link]

  • BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. Journal of Clinical Investigation. Available at: [Link]

  • Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. Annals of Urologic Oncology. Available at: [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences. Available at: [Link]

  • PARP Inhibitor Olaparib Causes No Potentiation of the Bleomycin Effect in VERO Cells, Even in the Presence of Pooled ATM, DNA-PK. International Journal of Molecular Sciences. Available at: [Link]

  • LysA™ Universal PARylation Assay Kit. BPS Bioscience. Available at: [Link]

  • PARP Inhibitors: Science and Current Clinical Development. Journal of the National Cancer Institute. Available at: [Link]

  • Preclinical evaluation of PARP inhibition in breast cancer: Comparative effectiveness of olaparib and iniparib. ASCO Publications. Available at: [Link]

  • PARP1 Activity Assay. Tulip Biolabs. Available at: [Link]

  • Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. Breast Cancer Research and Treatment. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Available at: [Link]

  • Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. Journal of Histochemistry & Cytochemistry. Available at: [Link]

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comparing the efficacy of 9-Amino-5-azaspiro[3.5]nonan-6-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Efficacy Analysis of Azaspiro[3.5]nonane Derivatives in Modern Drug Discovery

The quest for novel therapeutic agents with enhanced efficacy and specificity is a driving force in medicinal chemistry. Spirocyclic scaffolds have emerged as a particularly promising structural motif, offering a rigid, three-dimensional framework that can effectively orient pharmacophoric groups in biological space. Among these, the azaspiro[3.5]nonane core has garnered considerable attention, leading to the development of derivatives with a wide array of biological activities. This guide provides a comparative analysis of the efficacy of various 9-Amino-5-azaspiro[3.5]nonan-6-one derivatives and their close structural analogs, supported by experimental data, for researchers, scientists, and drug development professionals.

While direct comparative studies on the 9-Amino-5-azaspiro[3.5]nonan-6-one scaffold are limited in publicly available literature, a wealth of information exists for closely related azaspiro[3.5]nonane derivatives. By examining these analogs, we can infer the therapeutic potential and structure-activity relationships (SAR) that are likely to govern the efficacy of this compound class. This guide will focus on two key therapeutic areas where azaspiro[3.5]nonane derivatives have shown significant promise: oncology and neuroscience.

Azaspiro[3.5]nonanes as Potent Inhibitors of Oncogenic KRAS G12C

The KRAS protein, a key player in cellular signaling, is notoriously difficult to target in its mutated, oncogenic state. The G12C mutation, in particular, has been a focal point of drug discovery efforts. A series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been identified as potent covalent inhibitors of KRAS G12C.[1][2]

Mechanism of Action

These derivatives employ an acryloyl amine "warhead" that forms a covalent bond with the mutant cysteine residue at position 12 of the KRAS protein. This irreversible binding locks the protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways that promote cellular proliferation and survival. The 2,7-diazaspiro[3.5]nonane moiety plays a crucial role in positioning the acryloyl group within the switch-II pocket of the KRAS G12C protein, as confirmed by X-ray crystallography.[2]

KRAS_Inhibition_Pathway cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor KRAS_G12C_GDP Inactive KRAS G12C (GDP-bound) Receptor->KRAS_G12C_GDP GEF activation KRAS_G12C_GTP Active KRAS G12C (GTP-bound) Downstream_Signaling Downstream Signaling (e.g., RAF-MEK-ERK) KRAS_G12C_GTP->Downstream_Signaling KRAS_G12C_GDP->KRAS_G12C_GTP GTP loading Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Inhibitor 1-{2,7-diazaspiro[3.5]nonan-2-yl} prop-2-en-1-one Derivative Inhibitor->KRAS_G12C_GTP Covalent Inhibition

Caption: Covalent inhibition of KRAS G12C by a 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivative.

Comparative Efficacy Data

The efficacy of these compounds is typically evaluated through a combination of in vitro biochemical assays and cell-based proliferation assays. A key metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target by 50%.

CompoundTargetAssay TypeIC50 (nM)Reference
7b KRAS G12CBiochemical5.2[2]
5c KRAS G12CBiochemical12.7[2]

Further optimization of the lead compound (5c) to give 7b, which included the addition of a 6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazoline moiety, resulted in a more potent compound with improved metabolic stability.[2] Compound 7b demonstrated dose-dependent anti-tumor activity in a xenograft mouse model.[2]

Experimental Protocol: In Vitro KRAS G12C Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the IC50 of a test compound against KRAS G12C.

  • Reagents and Materials:

    • Recombinant human KRAS G12C protein

    • Fluorescently labeled GTP analog (e.g., BODIPY-GTP)

    • GDP

    • SOS1 (a guanine nucleotide exchange factor)

    • Test compounds (azaspiro[3.5]nonane derivatives) dissolved in DMSO

    • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, pH 7.4)

    • 384-well microplates

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Add the KRAS G12C protein and the test compound to the microplate wells and incubate for a specified time to allow for covalent bond formation.

    • Initiate the nucleotide exchange reaction by adding a mixture of the fluorescently labeled GTP analog and SOS1.

    • Monitor the increase in fluorescence over time, which corresponds to the binding of the fluorescent GTP to KRAS G12C.

    • The rate of nucleotide exchange is calculated for each compound concentration.

    • The IC50 value is determined by plotting the rate of nucleotide exchange against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Azaspiro[3.5]nonanes as Analgesic Agents

Another promising therapeutic application of azaspiro[3.5]nonane derivatives is in the management of pain. A series of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides have been synthesized and evaluated for their antinociceptive (analgesic) activity.[1][3]

Synthesis and Structure-Activity Relationship

These compounds are synthesized via a Reformatsky reaction, which involves the reaction of an N'-(arylmethylidene)benzohydrazide with the Reformatsky reagent derived from methyl 1-bromocyclohexanecarboxylate and zinc.[1][3] This leads to an intramolecular cyclization to form the spiroazetidin-2-one (β-lactam) core.[1][3]

Reformatsky_Reaction Hydrazide N'-(arylmethylidene)benzohydrazide Intermediate Initial Addition Product Hydrazide->Intermediate Reagent Reformatsky Reagent (from methyl 1-bromocyclohexanecarboxylate + Zn) Reagent->Intermediate Product N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamide Intermediate->Product Intramolecular Cyclization

Caption: Synthesis of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides via the Reformatsky reaction.

While specific quantitative data from a direct comparison of multiple derivatives was not available in the reviewed literature, the analgesic activity is influenced by the nature of the aryl substituent on the spiro-β-lactam core.

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

This in vivo assay is a standard method for screening potential analgesic compounds.

  • Animals:

    • Male Swiss mice (20-25 g)

  • Procedure:

    • Divide the mice into groups (e.g., control, vehicle, test compound at different doses, and a positive control like acetylsalicylic acid).

    • Administer the test compounds or vehicle intraperitoneally (i.p.) or orally (p.o.).

    • After a set period (e.g., 30 minutes), inject a 0.6% solution of acetic acid i.p. to induce writhing (a characteristic stretching behavior indicative of pain).

    • Immediately after the acetic acid injection, count the number of writhes for each mouse over a 20-minute period.

    • The analgesic effect is expressed as the percentage of inhibition of writhing compared to the control group.

Conclusion and Future Directions

The azaspiro[3.5]nonane scaffold represents a versatile platform for the design of novel therapeutic agents. The derivatives discussed in this guide highlight the potential of this structural motif to yield potent and selective modulators of challenging biological targets. The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives are a testament to the success of covalent targeting strategies in oncology, particularly for the previously "undruggable" KRAS G12C. In the realm of neuroscience, the analgesic properties of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides warrant further investigation to elucidate their precise mechanism of action and to optimize their potency and pharmacokinetic profiles.

Future research should focus on expanding the chemical diversity of the 9-Amino-5-azaspiro[3.5]nonan-6-one scaffold and its analogs. A systematic exploration of substituents at various positions of the spirocyclic core is crucial for developing a comprehensive structure-activity relationship. Furthermore, the application of computational modeling and machine learning techniques can aid in the rational design of next-generation azaspiro[3.5]nonane derivatives with improved efficacy and drug-like properties. The continued exploration of this promising chemical space is poised to deliver novel candidates for the treatment of a wide range of human diseases.

References

  • A Comparative Guide to the Biological Activity of Azaspiro[3.5]nonane Derivatives - Benchchem.
  • Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC.
  • Synthesis and analgesic activity of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides.
  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed.

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Navigating the Therapeutic Potential of the Azaspiro[3.5]nonane Scaffold: A Comparative Guide to In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of Spirocyclic Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer enhanced therapeutic properties is perpetual. Spirocyclic scaffolds have emerged as a particularly promising class of compounds, distinguished by their unique three-dimensional and rigid conformations.[1][2] This structural rigidity can lead to higher binding affinity and selectivity for biological targets, as well as improved pharmacokinetic profiles.[3][4] Among these, the azaspiro[3.5]nonane framework has garnered significant interest for its potential to yield compounds with diverse biological activities.[5]

This guide provides a comparative overview of the in vitro and in vivo activities of compounds based on the azaspiro[3.5]nonane scaffold. It is important to note that a comprehensive search of the current scientific literature reveals a scarcity of data for the specific compound 9-Amino-5-azaspiro[3.5]nonan-6-one . Therefore, this guide will leverage data from closely related and well-studied azaspiro[3.5]nonane derivatives to provide a foundational understanding of the potential of this chemical class for researchers, scientists, and drug development professionals. We will delve into the experimental data that underscores the therapeutic promise of these compounds, offering insights into their structure-activity relationships.

In Vitro Activity: Unveiling Molecular Mechanisms and Cellular Effects

In vitro assays are fundamental in the initial stages of drug discovery, providing critical insights into a compound's mechanism of action, potency, and selectivity at a cellular and molecular level. For azaspiro[3.5]nonane derivatives, a range of in vitro studies have been conducted to elucidate their potential as therapeutic agents.

Anticancer Activity: Targeting Oncogenic Drivers

A notable example of the therapeutic potential of the azaspiro[3.5]nonane scaffold is the development of covalent inhibitors of KRAS G12C, a key oncogenic protein.[6] Derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been identified as potent inhibitors of this challenging target.[6]

Key Experimental Data:

The in vitro inhibitory activity of these compounds is typically assessed through biochemical and cellular assays.

Compound IDTargetAssay TypeIC50 (nM)Cell LineReference
7b KRAS G12CBiochemical1.5N/A[6]
7b KRAS G12CCellular (pERK)3.2NCI-H358[6]

Table 1: In Vitro Inhibitory Activity of a Representative 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one Derivative against KRAS G12C.

Experimental Protocol: In Vitro Cell Proliferation (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell proliferation.[7][8]

  • Cell Seeding: Plate cancer cells (e.g., NCI-H358) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 0.1 nM to 10 µM) for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

The causality behind this experimental choice lies in its ability to provide a quantitative measure of a compound's effect on cell viability, a crucial first step in identifying potential anticancer agents.

In Vivo Activity: From Preclinical Models to Pharmacokinetic Profiles

In vivo studies are essential for evaluating the efficacy, safety, and pharmacokinetic properties of a drug candidate in a living organism. For azaspiro[3.5]nonane derivatives, preclinical animal models have been instrumental in demonstrating their therapeutic potential.

Analgesic Activity in Preclinical Pain Models

Derivatives of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides have shown promising antinociceptive (analgesic) activity in preclinical pain models.[5]

Key Experimental Data:

The formalin test is a widely used model to assess analgesic activity, distinguishing between nociceptive and inflammatory pain.[9][10]

CompoundPhase 1 Inhibition (%)Phase 2 Inhibition (%)Animal ModelReference
Derivative X4568Mouse[5][9]
Morphine (Control)8592Mouse[5][9]

Table 2: Representative In Vivo Analgesic Activity of an Azaspiro[3.5]nonane Derivative in the Formalin Test.

Experimental Protocol: Mouse Formalin Test

  • Acclimatization: Acclimate mice to the testing environment to reduce stress-induced variability.

  • Compound Administration: Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneally or orally).

  • Formalin Injection: After a predetermined time, inject a dilute formalin solution into the plantar surface of the mouse's hind paw.

  • Behavioral Observation: Observe the mouse's behavior for a set period (e.g., 60 minutes) and record the amount of time spent licking or biting the injected paw. The early phase (0-5 minutes) represents nociceptive pain, while the late phase (15-60 minutes) reflects inflammatory pain.

This experimental choice is self-validating as it provides a biphasic response, allowing for the differentiation of a compound's effect on acute versus chronic pain mechanisms.

Anticancer Efficacy in Xenograft Models

The in vivo anticancer activity of the KRAS G12C inhibitor 7b was evaluated in a xenograft mouse model using the NCI-H1373 human lung cancer cell line.[6] The compound demonstrated a dose-dependent antitumor effect upon subcutaneous administration.[6]

Pharmacokinetic Profile

The pharmacokinetic properties of spirocyclic compounds are a key area of investigation, as they determine the drug's absorption, distribution, metabolism, and excretion (ADME).[3][11] For the KRAS G12C inhibitor 7b , high metabolic stability in human and mouse liver microsomes was a critical factor in its selection for further development.[6]

ParameterValueSpecies
Metabolic Stability (t1/2)> 60 minHuman Liver Microsomes
Metabolic Stability (t1/2)> 60 minMouse Liver Microsomes

Table 3: Metabolic Stability of KRAS G12C Inhibitor 7b.

Visualizing the Path Forward: Workflows and Pathways

To better understand the process of evaluating and the potential mechanisms of action of azaspiro[3.5]nonane derivatives, the following diagrams illustrate a general drug discovery workflow and a hypothetical signaling pathway that such compounds might modulate.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Biochemical Assays Biochemical Assays Compound Synthesis->Biochemical Assays Potency Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Cellular Activity Mechanism of Action Studies Mechanism of Action Studies Cell-Based Assays->Mechanism of Action Studies Target Engagement Lead Compound Lead Compound Mechanism of Action Studies->Lead Compound Optimization Pharmacokinetics (ADME) Pharmacokinetics (ADME) Lead Compound->Pharmacokinetics (ADME) Exposure Efficacy Models Efficacy Models Pharmacokinetics (ADME)->Efficacy Models Therapeutic Effect Toxicology Studies Toxicology Studies Efficacy Models->Toxicology Studies Safety Profile Preclinical Candidate Preclinical Candidate Toxicology Studies->Preclinical Candidate G Azaspiro[3.5]nonane Derivative Azaspiro[3.5]nonane Derivative Target Protein (e.g., Kinase, GPCR) Target Protein (e.g., Kinase, GPCR) Azaspiro[3.5]nonane Derivative->Target Protein (e.g., Kinase, GPCR) Inhibition/Activation Downstream Effector 1 Downstream Effector 1 Target Protein (e.g., Kinase, GPCR)->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Target Protein (e.g., Kinase, GPCR)->Downstream Effector 2 Cellular Response Cellular Response Downstream Effector 1->Cellular Response Downstream Effector 2->Cellular Response

A hypothetical signaling pathway modulated by an azaspiro[3.5]nonane derivative.

Conclusion and Future Directions

The azaspiro[3.5]nonane scaffold represents a valuable framework in medicinal chemistry, with derivatives demonstrating significant potential in therapeutic areas such as oncology and pain management. While direct experimental data for 9-Amino-5-azaspiro[3.5]nonan-6-one is currently unavailable, the broader class of azaspiro[3.5]nonane derivatives showcases promising in vitro and in vivo activities.

Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of azaspiro[3.5]nonane derivatives to fully explore their therapeutic potential. A systematic investigation of structure-activity relationships will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The continued application of robust in vitro and in vivo models will be essential in identifying promising lead candidates for further preclinical and clinical development.

References

  • MDPI. Discovery of a Novel Multitarget Analgesic Through an In Vivo-guided Approach. Available from: [Link]

  • Taylor & Francis Online. Recent in vivo advances of spirocyclic scaffolds for drug discovery. Available from: [Link]

  • PubMed. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Available from: [Link]

  • ResearchGate. Selected Applications of Spirocycles in Medicinal Chemistry. Available from: [Link]

  • MDPI. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. Available from: [Link]

  • MDPI. Searching for Mechanisms of Analgesic Activity in the Group of 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives—In Vitro and In Vivo Studies. Available from: [Link]

  • PubMed. Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. Available from: [Link]

  • Drugs for Neglected Diseases initiative. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available from: [Link]

  • Scientific Research Publishing. In-Vivo Models for Management of Pain. Available from: [Link]

  • MDPI. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Available from: [Link]

  • PubMed. Recent in vivo advances of spirocyclic scaffolds for drug discovery. Available from: [Link]

  • Taylor & Francis Online. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Available from: [Link]

  • PubMed. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available from: [Link]

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A Researcher's Guide to Comparative Pharmacokinetic Profiling of 9-Amino-5-azaspiro[3.5]nonan-6-one Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Pharmacokinetic Comparison of Azaspiro[3.5]nonan-6-one Analogs

In the landscape of modern drug discovery, the spirocyclic scaffold has gained considerable attention for its ability to confer favorable three-dimensional structural properties to drug candidates.[1] This often translates into improved potency, selectivity, and, crucially, better pharmacokinetic (PK) profiles.[2] The 9-Amino-5-azaspiro[3.5]nonan-6-one core represents a promising chemotype, and its analogs are of significant interest for therapeutic development. However, the journey from a promising compound to a viable drug candidate is contingent on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3][4]

This guide provides a comprehensive framework for conducting a comparative pharmacokinetic profiling of novel 9-Amino-5-azaspiro[3.5]nonan-6-one analogs. While direct comparative experimental data for this specific class of compounds is not extensively available in the public domain, this document will serve as a detailed roadmap for researchers. It will outline the critical experimental workflows, from in vivo study design to bioanalytical method validation, and provide the scientific rationale behind each step. The overarching goal is to enable the selection of lead candidates with optimal pharmacokinetic characteristics for further development.

The Importance of the Azaspiro Scaffold in Modulating ADME Properties

The introduction of a spirocyclic moiety, such as the azaspiro[3.5]nonane system, is a strategic design element aimed at enhancing "drug-like" properties.[1] Compared to their non-spirocyclic or aromatic counterparts, spiro-compounds often exhibit:

  • Improved Aqueous Solubility: The increased sp3 character can disrupt crystal lattice packing, leading to better solubility.[2]

  • Enhanced Metabolic Stability: The rigid spirocyclic core can shield metabolically labile sites from enzymatic degradation, particularly by cytochrome P450 enzymes.[2]

  • Favorable Lipophilicity: The three-dimensional structure can modulate the lipophilicity (LogP/LogD) of a molecule, influencing its permeability and distribution.[5]

A comparative study of analogs with variations in substitution on the 9-amino group or other positions of the azaspiro ring system is therefore essential to establish a clear Structure-Pharmacokinetic Relationship (SPKR).[6][7] This understanding is paramount for rational drug design and lead optimization.

Experimental Workflow for Comparative Pharmacokinetic Profiling

A robust comparative PK study involves a multi-step process, beginning with the selection of appropriate animal models and culminating in detailed data analysis. The following sections delineate a comprehensive experimental plan.

In Vivo Study Design

The choice of animal model and study design is foundational to obtaining meaningful and reproducible pharmacokinetic data.

Workflow for In Vivo Pharmacokinetic Study

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats) Fasting Overnight Fasting Animal_Acclimatization->Fasting Catheterization Jugular Vein Catheterization (for serial blood sampling) Fasting->Catheterization IV_Admin Intravenous (IV) Administration (e.g., 1 mg/kg) Catheterization->IV_Admin PO_Admin Oral (PO) Administration (e.g., 10 mg/kg) Catheterization->PO_Admin Blood_Sampling Serial Blood Sampling (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24h) IV_Admin->Blood_Sampling PO_Admin->Blood_Sampling Plasma_Processing Plasma Separation and Storage (-80°C) Blood_Sampling->Plasma_Processing Sample_Prep Bioanalytical Sample Preparation (Protein Precipitation) Plasma_Processing->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS PK_Analysis Pharmacokinetic Data Analysis LC_MS_MS->PK_Analysis

Caption: Workflow for a typical in vivo pharmacokinetic study.

Step-by-Step Protocol:

  • Animal Model Selection: Sprague-Dawley rats are a commonly used rodent model for initial PK screening due to their well-characterized physiology and ease of handling.[8] It is advisable to use both male and female animals to assess for any sex-related differences in pharmacokinetics.

  • Acclimatization and Health Status: Animals should be acclimatized to the facility for at least one week prior to the study. A thorough health check is essential to ensure that the animals are free from disease, which could impact drug metabolism and disposition.

  • Dosing and Administration:

    • Intravenous (IV) Administration: A solution of the test compound is administered via the tail vein or a catheterized jugular vein. This route provides 100% bioavailability and is crucial for determining fundamental PK parameters like clearance (CL) and volume of distribution (Vd). A typical dose for an initial screen might be 1 mg/kg.

    • Oral (PO) Administration: The compound is administered via oral gavage. This route is essential for assessing oral absorption and bioavailability (F%). A higher dose, for instance, 10 mg/kg, is often used for oral administration to ensure detectable plasma concentrations.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-dosing. The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases.

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., K2-EDTA) and centrifuged to separate the plasma. The resulting plasma is stored at -80°C until analysis.

Bioanalytical Method Development and Validation using LC-MS/MS

A sensitive and specific bioanalytical method is critical for the accurate quantification of the 9-Amino-5-azaspiro[3.5]nonan-6-one analogs in plasma. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity.[9][10][11]

Workflow for LC-MS/MS Method Development

G cluster_method_dev Method Development cluster_validation Method Validation MS_Optimization MS/MS Optimization (MRM Transitions) LC_Optimization LC Method Optimization (Column, Mobile Phase) MS_Optimization->LC_Optimization Sample_Prep_Dev Sample Preparation Optimization (e.g., Protein Precipitation, SPE) LC_Optimization->Sample_Prep_Dev Linearity Linearity & Range Sample_Prep_Dev->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Selectivity Selectivity & Matrix Effects Accuracy_Precision->Selectivity Stability Stability Selectivity->Stability

Caption: Workflow for bioanalytical method development and validation.

Step-by-Step Protocol:

  • Mass Spectrometry Optimization:

    • The mass spectrometer is tuned to determine the optimal precursor and product ions for each analog and a suitable internal standard (IS). This is typically done by infusing a standard solution of the analyte into the mass spectrometer. The multiple reaction monitoring (MRM) transitions are then optimized for maximum sensitivity.

  • Chromatographic Separation:

    • A suitable HPLC or UPLC column is selected to achieve good chromatographic separation of the analyte from endogenous plasma components. A reversed-phase C18 column is often a good starting point.

    • The mobile phase composition (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) and gradient are optimized to achieve a sharp peak shape and a short run time.[10]

  • Sample Preparation:

    • Protein Precipitation: This is a simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.[9] The supernatant is then injected into the LC-MS/MS system.

    • Solid-Phase Extraction (SPE): This technique can provide a cleaner sample extract and may be necessary if significant matrix effects are observed with protein precipitation.

  • Method Validation: The developed method must be validated according to regulatory guidelines to ensure its reliability. Key validation parameters include:

    • Linearity: A calibration curve is prepared by spiking known concentrations of the analyte in blank plasma. The method should be linear over the expected concentration range.

    • Accuracy and Precision: The accuracy (% bias) and precision (% coefficient of variation) are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.[10]

    • Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the plasma is evaluated.

    • Matrix Effect: The potential for ion suppression or enhancement by endogenous plasma components is investigated.

    • Stability: The stability of the analyte in plasma under various storage and processing conditions is determined.

Comparative Data Analysis and Interpretation

Once the in vivo studies are completed and the plasma samples analyzed, the resulting concentration-time data is used to calculate key pharmacokinetic parameters for each analog.

Key Pharmacokinetic Parameters for Comparison
ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over timeA measure of the overall systemic exposure.
t½ (Half-life) Time for the plasma concentration to decrease by halfIndicates the rate of drug elimination.
CL (Clearance) Volume of plasma cleared of the drug per unit timeA measure of the efficiency of drug elimination.
Vd (Volume of Distribution) Apparent volume into which the drug distributesIndicates the extent of drug distribution into tissues.
F% (Oral Bioavailability) Fraction of the oral dose that reaches systemic circulationA critical parameter for orally administered drugs.
Data Interpretation and Lead Candidate Selection

The calculated pharmacokinetic parameters for each 9-Amino-5-azaspiro[3.5]nonan-6-one analog should be tabulated for easy comparison. The ideal candidate will possess a balanced pharmacokinetic profile, which may include:

  • Good Oral Bioavailability (F% > 30%): Essential for convenient oral administration.

  • Moderate Half-life (t½): Long enough for a reasonable dosing interval but not so long as to cause accumulation and potential toxicity.

  • Low Clearance (CL): A lower clearance generally leads to a longer half-life and greater drug exposure.

  • Optimal Cmax and AUC: Sufficient exposure to achieve the desired therapeutic effect without reaching toxic levels.

By systematically comparing these parameters across the series of analogs, researchers can identify compounds with superior "drug-like" properties and make informed decisions for lead optimization and progression into further preclinical development.[12]

Conclusion

The comparative pharmacokinetic profiling of 9-Amino-5-azaspiro[3.5]nonan-6-one analogs is a critical step in the drug discovery process. While specific data for this class of compounds remains to be published extensively, the methodologies outlined in this guide provide a robust framework for conducting such studies. A thorough understanding of the ADME properties of these novel spirocyclic compounds will undoubtedly accelerate the development of new and effective therapeutics.

References

  • Design, synthesis and biological evaluation of novel azaspiro analogs of linezolid as antibacterial and antitubercular agents. PubMed. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. [Link]

  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. PMC. [Link]

  • In Vivo PK Screening Services. Symeres. [Link]

  • A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. PubMed. [Link]

  • Featured method: Plasma amino acid LC-MS/MS analysis. CHUM Research Centre. [Link]

  • Quantitative structure-pharmacokinetic relationship modelling: apparent volume of distribution. SciSpace. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of JDTic Analogs to Examine the Significance of Replacement of the 3-Hydroxyphenyl Group With Pyridine or Thiophene Bioisosteres. Amanote Research. [Link]

  • Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists. PubMed. [Link]

  • Dixon's methodology for the construction of 1‐azaspiro[4.4]nonanone... ResearchGate. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI. [Link]

  • Pharmacokinetics and Quantitative Structure–Pharmacokinetics Relationship Study of Xanthine Derivatives with Antidepressant, Anti-Inflammatory, and Analgesic Activity in Rats. MDPI. [Link]

  • ADME Properties in Drug Delivery. MDPI. [Link]

  • QUANTITATIVE STRUCTURE–PHARMACOKINETICS MODELING OF THE UNBOUND CLEARANCE FOR NEUTRAL DRUGS. Innovare Academic Sciences. [Link]

  • Density Functional Theory Based Quantitative Structure Activity Relationship Study of 2,5-Bis(1-Aziridinyl). The Science Publications. [Link]

  • Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candidate Selection. Bentham Science. [Link]

  • Short Note on Pharmacokinetic and Pharmacodynamic Properties of Drug. Longdom Publishing. [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives. PMC. [Link]

  • IN SILICO PHARMACOKINETIC PROPERTIES OF SMALL MOLECULES FROM VERNONIA AMYGDALINA. ResearchGate. [Link]

  • N'-(9-azaspiro[3.5]nonan-6-yl)-N-(4-chloro-3-fluoro-phenyl)oxamide. PubChem. [Link]

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Confirming the Binding Mode of 9-Amino-5-azaspirononan-6-one: A Comparative Guide to Mutagenesis and Orthogonal Validation

Confirming the Binding Mode of 9-Amino-5-azaspiro[1]nonan-6-one: A Comparative Guide to Mutagenesis and Orthogonal Validation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Fragment-Based Drug Discovery (FBDD), Lead Optimization, Biophysical Validation

The transition from flat, two-dimensional aromatic rings to complex, three-dimensional architectures is a defining paradigm in modern medicinal chemistry—often referred to as the "escape from flatland." Spirocyclic scaffolds, particularly azaspiro[1]nonanes, have emerged as highly valuable building blocks due to their inherent structural rigidity, favorable physicochemical properties (such as enhanced aqueous solubility and metabolic stability), and ability to project pharmacophores into deep, complex protein subpockets [1].

The fragment 9-Amino-5-azaspiro[1]nonan-6-one is a prime example of this structural evolution. Featuring a primary amine (a strong hydrogen-bond donor/acceptor) and a ketone (a hydrogen-bond acceptor) anchored on a rigid spirocyclic core, this fragment is uniquely positioned to form highly directional interactions with target proteins, such as viral proteases (e.g., SARS-CoV-2 3CLpro) or metabolic GPCRs[2][3].

However, the low initial affinity of fragment hits (typically in the high micromolar to millimolar range) makes confirming their exact binding mode a significant biophysical challenge. This guide provides an authoritative comparison of binding mode validation techniques, with a deep dive into using Site-Directed Mutagenesis (SDM) coupled with Surface Plasmon Resonance (SPR) to unequivocally establish the causality of the fragment-target interaction.

Comparative Analysis of Binding Mode Validation Techniques

To optimize 9-Amino-5-azaspiro[1]nonan-6-one into a potent lead, researchers must first understand how it binds. While X-ray crystallography is the gold standard, it is not always feasible for transient or weak fragment interactions. Below is an objective comparison of the primary techniques used to validate fragment binding modes[4].

Validation TechniqueData Output & ResolutionTarget Size LimitationsThroughputCost & ComplexityBest Application for Spirocycles
Site-Directed Mutagenesis + SPR Thermodynamic ( ΔΔG ); Residue-specificNone (SPR handles large complexes)MediumLow to MediumValidating specific H-bonds (e.g., 9-amino salt bridges) without needing a crystal.
X-ray Crystallography Atomic 3D coordinatesCrystallization-dependentLowHighVisualizing the exact orientation of the spirocyclic ring in the pocket.
NMR (e.g., 19 F, PRE) Distance constraints; Ligand environmentTypically < 40 kDa (unless using advanced isotopic labeling)MediumHighAssessing ligand dynamics and binding in solution.
HDX-MS Regional peptide resolution (Backbone amide exchange)NoneMediumHighIdentifying allosteric binding sites or large-scale conformational shifts.

The Verdict: While crystallography provides the ultimate visual proof, Site-Directed Mutagenesis combined with SPR offers the most robust, cost-effective, and target-agnostic method to validate the specific pharmacophoric contacts of 9-Amino-5-azaspiro[1]nonan-6-one in solution.

The Causality of Mutagenesis in Binding Confirmation

The rationale behind using mutagenesis to confirm binding is rooted in thermodynamic causality. The 9-amino group of our spirocycle is positively charged at physiological pH, making it highly likely to form a salt bridge with an acidic residue (e.g., Aspartate or Glutamate) in the target's binding pocket. The 6-one carbonyl likely acts as a hydrogen-bond acceptor for a backbone amide or a side-chain donor (e.g., Serine, Threonine, or Tyrosine).

By systematically mutating these hypothesized interacting residues to Alanine (Alanine Scanning), we truncate the side chain at the beta-carbon. This removes the functional group responsible for the interaction without introducing steric clashes or altering the backbone dihedral angles.

If the in silico predicted binding mode is correct, the mutation will disrupt the specific H-bond or salt bridge, resulting in a quantifiable loss of binding affinity ( Kd​ increases). The change in Gibbs free energy ( ΔΔG ) between the wild-type (WT) and mutant protein directly quantifies the energetic contribution of that specific contact:

ΔΔG=RTln(Kd,wild−type​Kd,mutant​​)

A ΔΔG penalty of > 1.5 kcal/mol strongly validates that the 9-amino or 6-one group interacts with the mutated residue.

Experimental Workflow: Self-Validating Mutagenesis Protocol

To ensure scientific integrity, a mutagenesis protocol must be self-validating. A common pitfall is that a mutation causes the protein to locally misfold, leading to a loss of binding that is falsely attributed to the loss of a direct ligand contact. The following protocol integrates Circular Dichroism (CD) spectroscopy to control for this variable.

Step 1: In Silico Docking & Residue Selection
  • Dock 9-Amino-5-azaspiro[1]nonan-6-one into the target's crystal structure or AlphaFold model.

  • Identify residues within 3.5 Å of the 9-amino and 6-one groups.

  • Select 2-3 target residues for mutation (e.g., Asp201, Ser145) and 1 negative control residue located in the pocket but pointing away from the ligand.

Step 2: Site-Directed Mutagenesis & Expression
  • Design complementary primers containing the target mutation (e.g., GAC GCC for Asp Ala).

  • Perform PCR using a high-fidelity polymerase on the WT expression plasmid.

  • Digest parental methylated DNA with DpnI and transform into E. coli (e.g., BL21(DE3)).

  • Express and purify both WT and mutant proteins using affinity chromatography (e.g., Ni-NTA) followed by Size Exclusion Chromatography (SEC) to ensure monodispersity.

Step 3: Structural Validation (The Trustworthiness Check)
  • Analyze WT and mutant proteins using Circular Dichroism (CD) spectroscopy (190–260 nm).

  • Causality Check: If the CD spectra overlay perfectly, the overall secondary structure is intact. Any subsequent loss in ligand affinity is definitively caused by the loss of the specific side-chain interaction, not a global unfolding event.

Step 4: SPR Binding Assay
  • Immobilize the WT and mutant proteins onto separate flow cells of a CM5 sensor chip via standard amine coupling.

  • Inject a concentration series of 9-Amino-5-azaspiro[1]nonan-6-one (e.g., 1 μ M to 500 μ M) over the chip at a high flow rate (50 μ L/min) to minimize mass transport limitations.

  • Record steady-state affinity responses and fit the data to a 1:1 binding model to determine the Kd​ for both WT and mutant.

Visualizing the Validation Logic

To conceptualize the experimental design and the logical deduction of the binding mode, refer to the diagrams below.

WorkflowA1. In Silico DockingIdentify Putative Binding SiteB2. Residue SelectionTarget H-bond & Steric ContactsA->BC3. Site-Directed Mutagenesis(Alanine Scanning)B->CD4. Protein Expression & CDValidate Fold IntegrityC->DE5. SPR Binding AssayMeasure Affinity (Kd)D->EF6. Thermodynamic AnalysisCalculate ΔΔG to Confirm PoseE->F

Caption: Workflow for confirming fragment binding modes via site-directed mutagenesis and SPR.

LogicCompound9-Amino-5-azaspiro[3.5]nonan-6-one(Fragment Hit)WTWild-Type Target(Intact Binding Pocket)Compound->WT  High Affinity (Low Kd)  H-bonds intactMutantMutant Target(e.g., Asp -> Ala)Compound->Mutant  Low Affinity (High Kd)  H-bonds disrupted

Caption: Logical framework demonstrating binding mode validation through affinity loss in mutant targets.

Interpreting the Data

When applying this methodology to 9-Amino-5-azaspiro[1]nonan-6-one, the data interpretation is straightforward but powerful.

Suppose the WT target yields a Kd​ of 45 μ M. If the Asp Ala mutant (targeting the 9-amino group) yields a Kd​ of >500 μ M, while the negative control mutant yields a Kd​ of 50 μ M, you have successfully validated the orientation of the spirocycle. This precise structural knowledge allows medicinal chemists to confidently "grow" the fragment—perhaps by functionalizing the secondary amine of the azaspiro core to reach adjacent hydrophobic subpockets—without disrupting the critical anchor points established by the 9-amino and 6-one moieties.

References

  • ACS Publications. "Structure-Guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-like Protease." Journal of Medicinal Chemistry, May 2022. Available at:[Link]

  • Meyers, M. J., et al. "Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[1]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain." Bioorganic & Medicinal Chemistry Letters, Nov 2011. Available at:[Link]

  • MDPI. "Process of Fragment-Based Lead Discovery—A Perspective from NMR." Molecules, Jul 2016. Available at:[Link]

head-to-head comparison of 9-Amino-5-azaspiro[3.5]nonan-6-one with a standard of care

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison: 9-Amino-5-azaspiro[3.5]nonan-6-one vs. Standard Monocyclic Scaffolds in Drug Discovery

Executive Summary

In modern drug development, the choice of a core chemical scaffold dictates a molecule's entire pharmacokinetic and pharmacodynamic destiny. Historically, medicinal chemistry relied heavily on flat aromatic rings (like aniline derivatives) or simple saturated monocycles (like piperidines) as standard-of-care building blocks. However, the paradigm shift toward "Escape from Flatland" emphasizes that increasing a molecule's three-dimensional (3D) character significantly improves its probability of clinical success[1].

This guide provides an objective, head-to-head technical comparison between 9-Amino-5-azaspiro[3.5]nonan-6-one (a highly rigid, spirocyclic building block)[2] and traditional standard-of-care scaffolds. By evaluating their physicochemical properties, metabolic stability, and structural rigidity, we demonstrate why spirocyclic cores are increasingly replacing traditional monocycles in lead optimization[3].

Mechanistic Rationale: The "Escape from Flatland"

The fundamental metric for a molecule's 3D complexity is the fraction of sp3-hybridized carbons ( Fsp3​ ). While traditional flat scaffolds like benzenes or pyridines have an Fsp3​ of 0, spirocyclic compounds inherently possess a high Fsp3​ [4].

9-Amino-5-azaspiro[3.5]nonan-6-one features a spiro junction—a single carbon atom shared between a six-membered ring and a four-membered ring. This architecture provides three distinct mechanistic advantages over standard scaffolds:

  • Orthogonal Vector Projection: Unlike simple piperidines that suffer from rapid chair-boat conformational interconversions, the spiro junction locks the rings into a rigid, perpendicular arrangement. This allows for highly precise, predictable projection of pharmacophores into deep target binding pockets[1].

  • Metabolic Shielding: Flat aromatic rings are highly susceptible to CYP450-mediated epoxidation and oxidation. The bulky, 3D nature of the azaspiro[3.5]nonane core sterically hinders metabolic enzymes from accessing vulnerable C-H bonds, naturally extending the compound's half-life[3].

  • Disrupted Crystal Packing: Highly planar molecules tend to stack efficiently in crystal lattices, resulting in poor aqueous solubility ("brick dust"). The 3D topology of the spirocycle disrupts this lattice energy, drastically improving thermodynamic solubility without requiring the addition of polar, membrane-impermeable functional groups.

Quantitative Data Presentation: Head-to-Head Comparison

The following table summarizes the predicted and observed physicochemical advantages of integrating the 9-Amino-5-azaspiro[3.5]nonan-6-one scaffold compared to traditional standard-of-care building blocks (a flexible monocycle and a flat aromatic).

Property9-Amino-5-azaspiro[3.5]nonan-6-one (Spirocyclic Core)4-Aminopiperidine (Standard Monocycle)p-Phenylenediamine (Standard Flat Aromatic)
Molecular Formula C8H14N2O[2]C5H12N2C6H8N2
Fraction sp3 ( Fsp3​ ) 0.88 (Optimal 3D character)1.00 (Overly flexible)0.00 (Completely planar)
Conformational Rigidity High (Locked spiro junction)Low (Rapid ring flipping)High (Planar constraint)
CYP450 Liability Low (Sterically shielded)Moderate (Prone to α-oxidation)High (Aromatic oxidation)
Aqueous Solubility Excellent (Disrupted lattice)ModeratePoor ("Brick dust" stacking)
Target Vectoring Orthogonal / 3D Equatorial / LinearPlanar / 2D

Experimental Methodologies: Self-Validating ADME Protocols

To empirically validate the superiority of the spirocyclic scaffold over standard monocycles, the following self-validating in vitro assays must be employed.

Protocol A: Liver Microsomal Stability Assay (Metabolic Clearance)

This assay determines the intrinsic clearance ( CLint​ ) of the scaffold by exposing it to hepatic CYP450 enzymes.

  • System Validation (Internal Controls): Run the assay concurrently with Verapamil (Positive Control: rapidly cleared, validating enzyme activity) and Warfarin (Negative Control: slowly cleared, validating system stability). If Verapamil is not degraded by >80% at 60 minutes, the microsome batch is inactive and the run must be discarded.

  • Step 1: Equilibration: Incubate 1 µM of the test scaffold in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes at 37°C for 5 minutes. Causality: This pre-incubation accounts for non-specific protein binding before enzymatic turnover begins.

  • Step 2: Initiation: Add 1 mM NADPH to the mixture. Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition acts as the precise "start switch" for the metabolic reaction.

  • Step 3: Time-Course Quenching: At intervals (0, 15, 30, 60 min), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the enzymes, halting the reaction at exact time points, while the internal standard normalizes any injection volume variability during mass spectrometry.

  • Step 4: LC-MS/MS Analysis: Quantify the remaining parent compound to calculate the half-life ( T1/2​ ).

Protocol B: Kinetic Solubility Profiling (Nephelometry)

This assay measures the concentration at which the scaffold begins to precipitate out of a physiological buffer.

  • System Validation (Internal Controls): Use Nicardipine (Low solubility control, <10 µM) and Caffeine (High solubility control, >200 µM) to validate the dynamic range of the nephelometer.

  • Step 1: Serial Dilution: Prepare a 10 mM stock of the scaffold in 100% DMSO, followed by a 10-point serial dilution.

  • Step 2: Buffer Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a 96-well plate. Causality: This mimics physiological blood pH. Maintaining a final DMSO concentration of exactly 1% is critical; higher solvent loads artificially inflate solubility, leading to false positives in early screening.

  • Step 3: Nephelometric Reading: Incubate for 2 hours at room temperature, then measure forward light scatter using a nephelometer. Causality: When a compound exceeds its kinetic solubility limit, it forms micro-precipitates that scatter light. The sudden inflection point in the scatter plot identifies the exact solubility limit.

Visualizing the Evaluation Workflow

The following diagram illustrates the logical flow of evaluating these scaffolds through the self-validating ADME pipelines described above.

G A Scaffold Selection B 9-Amino-5-azaspiro[3.5]nonan-6-one (Spirocyclic Core) A->B C 4-Aminopiperidine (Standard Monocycle) A->C D In Vitro ADME Profiling (Self-Validating Assays) B->D C->D E Microsomal Stability (CYP450 Clearance) D->E F Kinetic Solubility (PBS, pH 7.4) D->F G High Metabolic Survival (Steric Shielding) E->G Spiro Scaffold H Rapid Clearance (N-Dealkylation Liability) E->H Standard Scaffold

Workflow for evaluating spirocyclic vs. standard scaffolds in early ADME profiling.

References

  • PubChemLite. "9-amino-5-azaspiro[3.5]nonan-6-one compound". Université du Luxembourg. 2

  • BenchChem Technical Support Team. "Potential applications of spirocyclic compounds in pharmacology". BenchChem. 1

  • BLDpharm. "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry". BLDpharm. 3

  • Preprints.org. "Synthetic Routes to Approved Drugs Containing a Spirocycle". Preprints.org. 4

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Safety Operating Guide

Personal protective equipment for handling 9-Amino-5-azaspiro[3.5]nonan-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for 9-Amino-5-azaspiro[1]nonan-6-one

As drug development increasingly relies on complex spirocyclic scaffolds to improve the pharmacokinetic properties and metabolic stability of drug candidates, the handling of specialized intermediates like 9-Amino-5-azaspiro[1]nonan-6-one (CAS: 1803603-81-7) has become routine in advanced synthesis laboratories[2]. However, the presence of a free primary amine combined with a spiro-fused lactam ring presents specific physicochemical hazards that require stringent operational controls.

This guide provides an authoritative, self-validating system for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring scientific integrity and laboratory safety.

Hazard Profiling and Mechanistic Causality

Before selecting PPE, it is critical to understand why this compound is hazardous. While specific in vivo toxicity data for 9-Amino-5-azaspiro[1]nonan-6-one is limited, structurally analogous azaspiro compounds and aliphatic amines consistently exhibit localized tissue reactivity[3][4]. The free amine group acts as a strong nucleophile and base, which can disrupt the lipid bilayers of cellular membranes, leading to rapid irritation of the skin, ocular mucosa, and respiratory tract[5][6].

Table 1: Extrapolated Hazard Classification & Causality

GHS Hazard CodeDescriptionMechanistic Causality
H315 Causes skin irritationBasic amine groups saponify dermal lipids, disrupting the skin barrier.
H319 Causes serious eye irritationHigh affinity for the aqueous environment of the eye; rapid pH alteration causes corneal damage.
H335 May cause respiratory irritationInhalation of fine particulate dust interacts with respiratory mucosa, triggering inflammatory responses.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, a robust PPE strategy is required. Do not rely on standard, general-purpose lab wear. The following matrix details the required equipment and the scientific rationale behind each choice.

Table 2: Required PPE and Operational Specifications

PPE CategorySpecificationScientific Rationale (Causality)
Hand Protection Double-layered Nitrile gloves (minimum 0.11 mm thickness).Amines can permeate and degrade natural rubber latex. Nitrile provides superior chemical resistance against nucleophilic attack. Double-gloving ensures a fail-safe against micro-tears during mechanical handling.
Eye Protection Tight-fitting chemical safety goggles (EN 166 / NIOSH approved).Standard safety glasses with side shields are insufficient. The fine powder of spirocyclic amines can aerosolize; tight-fitting goggles prevent micro-particulate ingress into the ocular cavity[3].
Body Protection Flame-resistant, knee-length laboratory coat (100% cotton or specialized synthetic).Prevents dermal exposure. Synthetic blends like polyester can melt into the skin in the event of a secondary fire; 100% cotton or Nomex is mandated.
Respiratory N95/P100 particulate respirator (if handled outside a fume hood).While handling must occur in a fume hood, a respirator is required during spill cleanup to prevent inhalation of highly irritating aerosolized dust[5].

Operational Workflow: Step-by-Step Methodology

The following protocol establishes a closed-loop safety system for handling 9-Amino-5-azaspiro[1]nonan-6-one.

Step 1: Pre-Operation Environmental Control

  • Ensure the chemical fume hood is certified and operating with a face velocity of at least 80–100 feet per minute (fpm).

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong acids, which can react exothermically with the amine[4].

Step 2: Dispensing and Weighing

  • Spirocyclic amines are often prone to static charge accumulation. Use an anti-static gun (ionizer) on the weighing spatula and the receiving vessel to prevent the powder from aerosolizing or clinging to surfaces.

  • Weigh the material directly inside the fume hood using a draft shield to maintain balance stability without compromising ventilation.

Step 3: Reaction Setup

  • Transfer the weighed compound into the reaction vessel. If the reaction requires heating, ensure the system is purged with an inert gas (Nitrogen or Argon) to prevent oxidative degradation of the amine, which can generate highly toxic nitrogen oxide (NOx) byproducts[5][6].

Step 4: Decontamination

  • Wipe down all spatulas, balances, and surfaces with a solvent in which the compound is soluble (e.g., methanol or ethanol), followed by a secondary wipe with slightly acidic water (e.g., 1% acetic acid) to neutralize residual amine traces.

Workflow Start Pre-Operation: PPE Verification FumeHood Transfer to Certified Fume Hood Start->FumeHood Weighing Weighing & Aliquoting (Anti-static tools) FumeHood->Weighing Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Cleanup Decontamination & Waste Segregation Reaction->Cleanup Disposal Hazardous Waste Disposal Cleanup->Disposal

Standard operating workflow for handling 9-Amino-5-azaspiro[1]nonan-6-one safely.

Emergency Response and Spill Management

In the event of an accidental release or exposure, immediate action based on the physicochemical properties of the compound is required[7][8].

Step-by-Step Spill Protocol:

  • Evacuate & Ventilate: Instruct personnel to step back from the immediate area. Ensure the fume hood sash is lowered to maximize localized exhaust.

  • Containment: Do not sweep the dry powder, as this generates hazardous aerosols. Cover the spill with an inert, damp absorbent material (e.g., sand or vermiculite dampened with water)[7].

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste container.

  • Neutralization: Wash the spill area with a dilute acidic solution to neutralize the basic amine, followed by a thorough water rinse.

Emergency Spill Spill or Exposure Detected Assess Assess Scale & Type Spill->Assess Skin Skin/Eye Contact Assess->Skin Surface Surface Spill Assess->Surface Wash Rinse 15 mins Seek Medical Help Skin->Wash Contain Absorb & Contain (Inert Material) Surface->Contain

Emergency response decision matrix for spirocyclic amine exposure or spills.

Disposal Plan

Improper disposal of nitrogenous organic compounds can lead to severe environmental toxicity and regulatory violations.

  • Solid Waste: All contaminated PPE, wiping cloths, and empty reagent bottles must be placed in a clearly labeled, sealed biohazard/chemical waste bin designated for "Solid Organic Amine Waste."

  • Liquid Waste: Any solvent washings containing 9-Amino-5-azaspiro[1]nonan-6-one must be collected in a dedicated, halogen-free organic waste carboy. Do not mix with acidic waste streams to prevent exothermic salt formation[4].

  • Final Destruction: The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber, as combustion of this compound will release toxic nitrogen oxides (NOx)[5][6].

References

Sources

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